CDDO Im
Description
Contextualization of CDDO Derivatives
2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) is a synthetic oleanane (B1240867) triterpenoid (B12794562) that demonstrates potent biological activities exceeding those of its natural precursors like oleanolic acid aacrjournals.orgacs.org. CDDO and its derivatives have been extensively investigated due to their enhanced antiproliferative, antiangiogenic, and antimetastatic activities, as well as their capacity to induce apoptosis and differentiation in cancer cells mdpi.comresearchgate.net. Structural modifications, particularly at the C-28 position, have led to the development of several derivatives with varied and often increased potency and altered biological profiles plos.orgnih.gov. Prominent CDDO derivatives include CDDO-methyl ester (CDDO-Me, also known as bardoxolone (B1667749) methyl), CDDO-ethyl amide (CDDO-EA), and CDDO-imidazolide (CDDO-Im) plos.orgnih.gov. These modifications aim to optimize properties such as cellular uptake, target binding, and metabolic stability, thereby influencing their therapeutic potential researchgate.netacs.org.
Overview of CDDO-Im as a Multifunctional Agent in Preclinical Research
CDDO-Im, also known as CDDO-imidazolide or RTA-403, is a synthetic oleanane triterpenoid derivative of CDDO medchemexpress.comtocris.comnih.gov. It has emerged as a significant multifunctional agent in preclinical research, demonstrating potent activities across various disease models nih.govaacrjournals.org. CDDO-Im is recognized for its ability to modulate key cellular pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis aacrjournals.orgaacrjournals.org. Its multifunctional nature stems from its interactions with a diverse set of protein targets, influencing interconnected signaling networks plos.org.
Preclinical studies have highlighted CDDO-Im's potent anti-inflammatory properties, notably its ability to suppress the de novo synthesis of inflammatory enzymes like inducible nitric oxide synthase (iNOS) at very low concentrations aacrjournals.orgdartmouth.eduaacrjournals.org. Furthermore, CDDO-Im is a potent activator of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in regulating the expression of cytoprotective genes involved in antioxidant and detoxification responses medchemexpress.comtocris.comaacrjournals.org. This activation contributes to its cytoprotective effects against oxidative stress aacrjournals.org.
Beyond its anti-inflammatory and antioxidant activities, CDDO-Im has shown significant promise in cancer research. It has been demonstrated to inhibit the growth and induce apoptosis in various human cancer cell lines, including those from multiple myeloma, lung, pancreas, and breast cancer plos.orgmedchemexpress.comaacrjournals.org. Its mechanisms of action in cancer cells are multifaceted and include suppressing key signaling pathways such as STAT phosphorylation and inhibiting tumorsphere formation by regulating stem cell signaling pathways plos.orgaacrjournals.org. The diverse biological activities observed in preclinical studies underscore CDDO-Im's potential as a therapeutic agent for a range of conditions characterized by inflammation, oxidative stress, and uncontrolled cell proliferation.
Key Preclinical Activities of CDDO-Im
| Activity | Observed Effects | References |
| Anti-inflammatory | Suppresses iNOS synthesis, reduces inflammatory cytokine production. | aacrjournals.orgdartmouth.eduoup.com |
| Antioxidant/Cytoprotective | Activates Nrf2/ARE pathway, induces HO-1, reduces reactive oxygen species. | medchemexpress.comtocris.comaacrjournals.orgnih.gov |
| Antiproliferative | Inhibits growth of various cancer cell lines. | plos.orgmedchemexpress.comaacrjournals.org |
| Pro-apoptotic | Induces apoptosis in cancer cells. | plos.orgmedchemexpress.comaacrjournals.org |
| Differentiation Inducer | Induces monocytic differentiation in leukemia cells. | medchemexpress.com |
| Signaling Modulation | Suppresses STAT phosphorylation, inhibits mTOR, modulates stem cell pathways. | plos.orgaacrjournals.orgplos.org |
Research Findings on CDDO-Im in Specific Cancer Models
| Cancer Type | Key Findings | References |
| Multiple Myeloma | Induces apoptosis, suppresses STAT phosphorylation. | medchemexpress.comaacrjournals.org |
| Lung Cancer | Inhibits growth, induces apoptosis, suppresses STAT phosphorylation. | medchemexpress.comaacrjournals.org |
| Pancreatic Cancer | Inhibits cell growth and induces apoptosis in vitro, reduces immune cell infiltration and cytokine secretion in mouse models. | plos.orgtocris.comoup.com |
| Breast Cancer (Triple-Negative) | Induces cell cycle arrest and apoptosis, significantly inhibits tumorsphere formation by regulating stem cell signaling pathways. | plos.orgmedchemexpress.com |
| BRCA1-Mutated Breast Cancer | Induces DNA damage, G2/M arrest, and apoptosis, increases reactive oxygen species accumulation. | plos.orgaacrjournals.org |
| Murine Melanoma | Inhibits growth in vivo. | medchemexpress.com |
| Murine Leukemia | Inhibits growth in vivo, induces monocytic differentiation in vitro. | medchemexpress.com |
These findings underscore the diverse biological activities of CDDO-Im and its potential for therapeutic applications, particularly in the context of diseases driven by inflammation, oxidative stress, and aberrant cell proliferation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H43N3O3 |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(4aS,6aR,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |
InChI |
InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24+,26-,31-,32?,33+,34-/m0/s1 |
InChI Key |
ITFBYYCNYVFPKD-AWLDLYQSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4C2(CC[C@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C |
Origin of Product |
United States |
Molecular Mechanisms of Action of Cddo Im
Nrf2-Keap1 Pathway Modulation
The modulation of the Nrf2-Keap1 pathway by CDDO-Im is a complex process involving covalent modifications of Keap1 and subsequent conformational changes that disrupt the Keap1-Nrf2 interaction.
Covalent Adduction to Keap1 Cysteine Residues
A primary mechanism by which CDDO-Im activates Nrf2 is through covalent modification of reactive cysteine residues on Keap1. nih.govliverpool.ac.ukplos.orgacs.org CDDO-Im, like other synthetic triterpenoids, contains α,β-unsaturated ketones in its A and C rings, which are essential for their pharmacological action and can form covalent adducts with cysteine residues via Michael addition. liverpool.ac.ukacs.org Studies have shown that CDDO-Im forms permanent Michael adducts with at least eight different cysteine residues in Keap1. liverpool.ac.ukacs.orgnih.gov While some cysteine residues are more readily modified by electrophilic reagents, the modification of key cysteine residues such as Cys151, Cys273, and Cys288 in the BTB and IVR domains of Keap1 is particularly important for Nrf2 activation. liverpool.ac.ukplos.org Cys151, located in a positively charged pocket and in close proximity to the Cul3 binding interface, is identified as a primary target for many electrophiles. liverpool.ac.ukplos.org
Covalent Binding to Other Keap1 Amino Acid Residues (Lysine, Tyrosine)
Unlike monofunctional Nrf2 activators, CDDO-Im is a bifunctional analog due to the presence of a second reactive site, the imidazolide (B1226674) moiety. liverpool.ac.ukacs.orgnih.gov This bifunctional nature allows CDDO-Im to covalently bind to amino acid residues other than cysteine, including lysine (B10760008) and tyrosine residues on target proteins such as Keap1. liverpool.ac.ukacs.orgnih.gov Specifically, CDDO-Im has been shown to form acyl adducts with lysine and several tyrosine residues in Keap1. liverpool.ac.ukacs.orgnih.gov One notable target is Tyr85 in the BTB domain of Keap1. liverpool.ac.ukacs.org
The imidazolide moiety attached to carbonyl C-28 of CDDO-Im confers a greater potential for irreversible acylation of nucleophilic amino acid residues compared to less reactive functional groups found in other triterpenoid (B12794562) derivatives. liverpool.ac.uk This allows CDDO-Im to form not only thio-alkyl adducts with cysteine residues but also acylation adducts with other nucleophilic amino acids like lysine, arginine, serine, and tyrosine. liverpool.ac.ukacs.org The presence of the imidazolide group also facilitates the formation of intra- and inter-molecular cross-linked adducts. liverpool.ac.uk This bifunctional reactivity contributes to CDDO-Im's distinct biological activities and in some instances, its greater potency compared to monofunctional analogs. liverpool.ac.uk
Conformational Changes in Keap1 (Hinge and Latch Model)
Covalent modification of Keap1 cysteine residues by electrophiles like CDDO-Im is proposed to induce conformational changes in the Keap1 protein. nih.govliverpool.ac.ukplos.org According to the "hinge and latch" model, modification of key cysteine residues, particularly in the BTB and IVR domains, leads to the partial disruption of the interaction between Nrf2 and the Kelch domain of Keap1. nih.govliverpool.ac.ukplos.org While the high-affinity interaction between the ETGE motif of Nrf2 and Keap1 may be maintained (the "hinge"), the lower-affinity interaction involving the DLG motif (the "latch") is disrupted. nih.govresearchgate.net This conformational change prevents the proper engagement of the Nrf2 substrate with the Cul3/Rbx1 complex, thereby inhibiting Nrf2 ubiquitination and degradation. nih.govplos.org However, some studies suggest that electrophilic activators like CDDO-Im may not directly disrupt the Keap1-Nrf2 interaction via the Hinge-Latch mechanism, but rather through other mechanisms. nih.gov
Disruption of Keap1-Cul3 Complex (Cul3-Dissociation Model)
Another proposed mechanism for Nrf2 activation by CDDO-Im involves the disruption of the Keap1-Cul3 complex. liverpool.ac.ukplos.org Covalent modification of cysteine residues in the BTB domain of Keap1, particularly Cys151 which is near the Cul3 binding interface, is hypothesized to decrease the binding affinity of Cul3 to Keap1, leading to a loss of Nrf2 ubiquitination. liverpool.ac.ukplos.org While some studies initially proposed that CDDO could weaken or abrogate the Keap1-Cul3 complex, more recent research suggests that CDDO may not disrupt the interaction but rather reduce the affinity of Keap1-Cul3 binding. researchgate.netox.ac.uk Interestingly, modeling studies suggest that the covalent binding of CDDO-Im to Tyr85 in Keap1 may actually stabilize the Keap1-Cul3 complex, potentially enhancing CDDO-Im's potency. liverpool.ac.ukacs.orgnih.govlarvol.com This suggests that CDDO-Im may influence the Keap1-Cul3 interaction through multiple mechanisms depending on the specific modification sites and potentially the concentration of CDDO-Im. liverpool.ac.uk
Nuclear Translocation and Activation of Nrf2
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. nih.govresearchgate.netspringermedizin.deplos.org Upon covalent modification of Keap1 by CDDO-Im, Nrf2 escapes Keap1-mediated degradation. nih.govresearchgate.net The stabilized Nrf2 protein then translocates into the nucleus. nih.govnih.govresearchgate.netspringermedizin.deplos.org In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to antioxidant response elements (AREs) in the promoter regions of its target genes. nih.govencyclopedia.pub This binding event activates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense, detoxification, and inflammation resolution, such as NQO1, HO-1, GCLC, and GCLM. aacrjournals.orgnih.govnih.govresearchgate.netnih.govresearchgate.net Studies have shown that CDDO-Im treatment leads to increased nuclear levels of Nrf2 protein and significant upregulation of these Nrf2-dependent genes. aacrjournals.orgnih.govnih.govresearchgate.netnih.govresearchgate.net The induction of these cytoprotective genes is a key mechanism by which CDDO-Im exerts its beneficial effects. aacrjournals.orgnih.govnih.gov
Table 1: Effect of CDDO-Im on Nrf2 Target Gene Expression
| Gene | Fold Increase (vs Vehicle) | Cell Type/Model | Source |
| NQO1 | ~16-fold | Human PBMCs | researchgate.net |
| GCLM | ~3-4-fold | Human PBMCs | researchgate.net |
| GCLC | ~3-4-fold | Human PBMCs | researchgate.net |
| HO-1 | ~3-4-fold | Human PBMCs | researchgate.net |
| Nqo1 | Significant increase | Wild-type mouse kidney | nih.gov |
| Ho-1 | Significant increase | Wild-type mouse kidney | nih.gov |
| Gclc | Significant increase | Wild-type mouse kidney | nih.gov |
| Nqo1 | Increased mRNA expression | Wild-type mouse liver | nih.gov |
| Gclc | Increased mRNA expression | Wild-type mouse liver | nih.gov |
| Ho-1 | Increased mRNA expression | Wild-type mouse liver | nih.gov |
Note: Data is representative and may vary depending on concentration, treatment duration, and experimental model.
Table 2: Covalent Modifications of Keap1 by CDDO-Im
| Amino Acid Residue | Type of Adduct | Location in Keap1 | Source |
| Cysteine | Michael adduct | Multiple sites | liverpool.ac.ukacs.orgnih.gov |
| Lysine | Acyl adduct | Multiple sites | liverpool.ac.ukacs.orgnih.gov |
| Tyrosine | Acyl adduct | Multiple sites | liverpool.ac.ukacs.orgnih.gov |
| Tyr85 | Covalent adduct | BTB domain | liverpool.ac.ukacs.org |
| Arginine | Covalent adduct (?) | GSTP (model) | acs.orgnih.gov |
| Serine | Covalent adduct (?) | GSTP (model) | acs.orgnih.gov |
Note: While arginine and serine modifications were observed in GSTP as a model protein, their specific modification in Keap1 by CDDO-Im is also suggested. liverpool.ac.ukacs.orgnih.gov
Induction of Nrf2-Dependent Cytoprotective Genes
CDDO-Im is a potent inducer of a battery of cytoprotective genes regulated by the Nrf2/ARE pathway aacrjournals.orgresearchgate.net. These genes are involved in antioxidant defense, detoxification, and maintaining cellular redox homeostasis nih.govmdpi.com. The induction of these genes by CDDO-Im contributes to its protective effects against oxidative stress and inflammation in various models nih.govnih.govpnas.orgnih.gov.
Studies in human peripheral blood mononuclear cells (PBMCs) and neutrophils have shown that CDDO-Im can significantly upregulate the expression of Nrf2-dependent antioxidant genes nih.govresearchgate.net. While CDDO-Im increases nuclear levels of Nrf2 protein, it does not significantly affect Nrf2 mRNA levels nih.govresearchgate.net. This supports the mechanism of Nrf2 stabilization and nuclear translocation rather than increased gene transcription of Nrf2 itself nih.govresearchgate.net.
The induction of Nrf2 target genes by CDDO-Im has been observed in various cell types and in vivo models, including human leukemia cells, mouse kidney epithelial cells, and mouse kidneys aacrjournals.orgnih.govaacrjournals.orgresearchgate.net. The magnitude of induction can vary depending on the specific gene, cell type, concentration of CDDO-Im, and duration of treatment aacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.net.
Here is a summary of the induction of key Nrf2-dependent genes by CDDO-Im based on research findings:
| Gene Symbol | Gene Name | Effect of CDDO-Im Treatment | Notes | Source(s) |
| HMOX1 | Heme Oxygenase-1 | Significantly induced at mRNA and protein levels | Often one of the most highly induced genes. | aacrjournals.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.netaacrjournals.orgresearchgate.netnih.govdiabetesjournals.orgebm-journal.org |
| NQO1 | NAD(P)H Quinone Oxidoreductase-1 | Significantly induced at mRNA and protein levels | Showed highest induction in human PBMCs in one study. | aacrjournals.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.netresearchgate.netdiabetesjournals.orgebm-journal.orgresearchgate.net |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Significantly induced at mRNA level | Involved in glutathione (B108866) synthesis. | nih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.netdiabetesjournals.orgebm-journal.orgresearchgate.netoup.comoup.com |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | Significantly induced at mRNA level | Involved in glutathione synthesis. | nih.govpnas.orgmdpi.comresearchgate.netebm-journal.orgresearchgate.net |
| GPx2 | Glutathione Peroxidase 2 | Upregulated at mRNA level | Involved in reducing lipid peroxides. | researchgate.netdiabetesjournals.orgresearchgate.netphysiology.orgmdpi.comresearchgate.net |
Data Table: Fold Increase in mRNA Expression of Nrf2-Dependent Genes by CDDO-Im
| Gene | Fold Increase (Human PBMCs, 20 nM CDDO-Im, 20h) researchgate.net | Fold Increase (Mouse Kidney Epithelial Cells, 25 nM CDDO-Im, 6h) researchgate.net | Fold Increase (Mouse Kidney Epithelial Cells, 25 nM CDDO-Im, 12h) researchgate.net |
| NQO1 | ~16-fold | Significant upregulation | Significant upregulation |
| GCLM | ~3-4-fold | Not reported | Not reported |
| GCLC | ~3-4-fold | Significant upregulation | Significant upregulation |
| HO-1 | ~3-4-fold | Significant upregulation | Significant upregulation |
| GPx2 | Not reported | Significant upregulation | Significant upregulation |
Note: Specific fold change values for mouse kidney epithelial cells were indicated as "significant upregulation" in the source, without precise numerical values in the accessible snippet. researchgate.net
Heme Oxygenase-1 (HO-1)
Heme Oxygenase-1 (HO-1), encoded by the HMOX1 gene, is a stress-inducible enzyme that catalyzes the degradation of heme into biliverdin, carbon monoxide, and free iron aacrjournals.orgnih.gov. This process has significant antioxidant and anti-inflammatory effects nih.gov. CDDO-Im is a potent inducer of HO-1 expression at both mRNA and protein levels aacrjournals.orgaacrjournals.orgnih.gov. Studies in human leukemia cells demonstrated a time-dependent increase in HO-1 mRNA upon treatment with CDDO-Im, with maximal induction observed within a few hours aacrjournals.orgaacrjournals.org. The induction of HO-1 by CDDO-Im is largely dependent on Nrf2 aacrjournals.orgliverpool.ac.uk. Research using Nrf2-deficient cells has shown a significantly reduced induction of HO-1 by CDDO-Im compared to wild-type cells aacrjournals.orgliverpool.ac.uk.
NAD(P)H Quinone Oxidoreductase-1 (NQO1)
NAD(P)H Quinone Oxidoreductase-1 (NQO1) is a cytosolic enzyme involved in the detoxification of quinones and their derivatives, reducing them to less reactive hydroquinones mdpi.com. This process utilizes NAD(P)H as a reducing agent and plays a role in protecting cells against oxidative stress and preventing the generation of reactive oxygen species mdpi.com. CDDO-Im treatment leads to a significant induction of NQO1 mRNA and protein expression in various cell types, including human PBMCs and mouse kidney epithelial cells nih.govnih.govresearchgate.netresearchgate.net. In some studies, NQO1 showed the highest fold induction among the Nrf2-dependent genes examined following CDDO-Im treatment researchgate.net. The induction of NQO1 by CDDO-Im is mediated through the Nrf2 pathway nih.govnih.gov.
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC)
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) is the rate-limiting enzyme in the synthesis of glutathione (GSH), a crucial intracellular antioxidant mdpi.comebm-journal.org. GCLC, along with the modifier subunit (GCLM), forms the glutamate-cysteine ligase (GCL) complex responsible for the first step in GSH synthesis mdpi.comebm-journal.org. CDDO-Im has been shown to induce the expression of GCLC mRNA nih.govnih.govnih.govresearchgate.netresearchgate.net. This induction contributes to increased GSH levels, enhancing the cell's capacity to counteract oxidative stress pnas.org. The upregulation of GCLC by CDDO-Im is dependent on Nrf2 nih.govnih.gov.
Glutamate-Cysteine Ligase Modifier Subunit (GCLM)
Glutamate-Cysteine Ligase Modifier Subunit (GCLM) is the regulatory subunit of the glutamate-cysteine ligase (GCL) complex mdpi.comebm-journal.org. While GCLC provides the catalytic activity, GCLM enhances the catalytic efficiency of the complex and is essential for optimal GSH synthesis mdpi.comebm-journal.org. CDDO-Im treatment leads to increased expression of GCLM mRNA nih.govpnas.orgresearchgate.net. The induction of both GCLC and GCLM by CDDO-Im facilitates increased GSH production, a key component of the Nrf2-mediated antioxidant response pnas.orgmdpi.comebm-journal.org. This effect is mediated via the Nrf2 pathway nih.govpnas.orgresearchgate.net.
Regulation of Antioxidant Response Elements (AREs)
Antioxidant Response Elements (AREs) are specific DNA sequences found in the promoter regions of Nrf2-dependent genes nih.govmdpi.com. Nrf2, upon translocation to the nucleus and heterodimerization with small Maf proteins, binds to these ARE sequences to initiate the transcription of target genes nih.govmdpi.com. The induction of cytoprotective genes by CDDO-Im is mediated through its activation of Nrf2 and subsequent binding of Nrf2 to AREs aacrjournals.orgnih.govnih.gov. Studies have demonstrated that CDDO-Im increases Nrf2 protein levels in the nucleus and enhances Nrf2-ARE binding nih.govnih.gov. Transfection studies using reporter constructs containing ARE sequences have shown that CDDO-Im treatment increases reporter activity, confirming the functional significance of AREs in the transcriptional response to CDDO-Im aacrjournals.org. The activation of the Nrf2/ARE pathway by CDDO-Im is considered a primary mechanism underlying its ability to induce the expression of antioxidant and detoxification enzymes aacrjournals.orgresearchgate.netnih.gov.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
CDDO-Im has been identified as an activator of peroxisome proliferator-activated receptors, a group of nuclear receptor proteins that regulate gene expression.
Binding to PPARα and PPARγ
Research indicates that CDDO-Im binds to both PPARα and PPARγ. Binding affinity studies have provided quantitative data on these interactions. CDDO-Im binds to PPARα with a Kᵢ of 232 nM and to PPARγ with a Kᵢ of 344 nM. selleckchem.comcaymanchem.commedchemexpress.comselleckchem.commedchemexpress.comselleckchem.com
Here is a summary of the binding affinities:
| Target | Binding Affinity (Kᵢ) | Reference |
| PPARα | 232 nM | selleckchem.comcaymanchem.commedchemexpress.comselleckchem.commedchemexpress.comselleckchem.com |
| PPARγ | 344 nM | selleckchem.comcaymanchem.commedchemexpress.comselleckchem.commedchemexpress.comselleckchem.com |
PPARγ Transactivation
Beyond merely binding, CDDO-Im has been shown to induce the transactivation of PPARγ. caymanchem.comnih.govaacrjournals.orgresearchgate.net This transactivation suggests that CDDO-Im can modulate the transcriptional activity regulated by PPARγ. However, it is important to note that studies also indicate that CDDO-Im possesses significant biological activities that are independent of PPAR transactivation. selleckchem.comselleckchem.comnih.govaacrjournals.org
Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition
A prominent mechanism of action for CDDO-Im is its inhibitory effect on the STAT signaling pathway, which plays a critical role in cell growth, differentiation, and immune responses. aacrjournals.orgnih.govresearchgate.net
Suppression of STAT3 Phosphorylation
CDDO-Im has been shown to rapidly and potently suppress the phosphorylation of STAT3. This effect is observed at nanomolar concentrations and impacts both constitutively active STAT3 and STAT3 phosphorylation induced by cytokines such as interleukin-6 (IL-6) in various human myeloma and lung cancer cells. aacrjournals.orgnih.govresearchgate.net Suppression of STAT3 phosphorylation inhibits its subsequent dimerization, nuclear translocation, and transcriptional activity on target genes. aacrjournals.orgnih.gov
Suppression of STAT5 Phosphorylation
Similar to its effects on STAT3, CDDO-Im also potently suppresses the phosphorylation of STAT5. This suppression occurs rapidly and at nanomolar levels, affecting both constitutive and IL-6-induced STAT5 phosphorylation in human myeloma and lung cancer cells. aacrjournals.orgnih.govresearchgate.net Inhibition of STAT5 phosphorylation impairs its function as a transcription factor. aacrjournals.orgnih.gov
Upregulation of Suppressor of Cytokine Signaling-1 (SOCS-1)
CDDO-Im has been found to upregulate the expression of Suppressor of Cytokine Signaling-1 (SOCS-1). aacrjournals.orgnih.govresearchgate.netnih.govcore.ac.uk SOCS-1 is a key negative regulator of the JAK/STAT signaling pathway. aacrjournals.org Increased levels of SOCS-1 induced by CDDO-Im contribute to the inhibition of STAT phosphorylation and signaling by interfering with upstream kinases like JAKs. nih.gov Studies have shown that CDDO-Im increases SOCS-1 mRNA expression in a time- and dose-dependent manner. aacrjournals.org
Upregulation of SH2-Containing Phosphatase-1 (SHP-1)
CDDO-Im has been shown to regulate STAT target genes and induce the expression of SHP-1. In human melanoma and lung cancer cells, CDDO-Imidazolide rapidly increased the expression of SHP-1 phosphatase protein. aacrjournals.org The induction of SHP-1 by CDDO-Im correlates with the dose-dependent suppression of constitutive and IL-6-inducible STAT3 and STAT5 phosphorylation. nih.gov SHP-1 is a tyrosine phosphatase that plays a crucial role in negatively regulating various signaling pathways, including those initiated by cytokine receptors. It binds to immunoreceptors through interactions of its SH2 domains with immunoreceptor tyrosine-based inhibition motifs. aacrjournals.org The finding that CDDO-Im induces the formation of a SHP-1/STAT complex highlights the potential significance of this interaction in mediating the effects of CDDO-Im. aacrjournals.org
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Inhibition
The mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. CDDO-Im has been identified as a direct target of mTOR, and it inhibits the kinase activity of mTOR. plos.orgplos.org Studies have shown that CDDO-Im inhibits the autokinase activity of mTOR. figshare.comresearchgate.net CDDO-Im is a potent inhibitor of the phosphorylation of insulin-stimulated ribosomal S6 (RS6) at serine 235/236, a downstream target of mTORC1. plos.orgplos.org This inhibition is dose-dependent. plos.orgplos.org CDDO-Im also prevents the activation of P70S6K, an important kinase downstream of mTOR, indicating that its inhibitory effects occur at a level above P70S6K activation. plos.org The inhibition of mTOR signaling by CDDO-Im has been observed in various cell lines, including HEK293 and PC-3 prostate cancer cells, which have constitutive activation of the PI3K/AKT/mTOR axis. plos.orgresearchgate.net In PC-3 cells, CDDO-Im inhibited the phosphorylation of RS6 S235/236 and 4E-BP1 S65, further confirming its inhibitory effect on the mTOR pathway. plos.orgresearchgate.net
Modulation of Other Signaling Pathways and Molecular Targets
CDDO-Im interacts with a diverse array of other signaling pathways and molecular targets, contributing to its broad spectrum of biological activities.
Inhibition of PI3K/Akt Signaling
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is critical for cell survival, proliferation, and growth, and is often hyperactivated in cancer. While some studies indicate that CDDO-Im treatment can lead to transient phosphorylation and activation of AKT, particularly at lower concentrations and in the context of cytoprotection, other studies, particularly at higher, cytotoxic concentrations, demonstrate that CDDO-Im can inhibit the PI3K/Akt signaling pathway. arvojournals.org The inhibition of this pathway by CDDO-Me, a closely related derivative, is likely dependent on reactive oxygen species (ROS), as antioxidants can prevent this inhibition. mdpi.com Similar mechanisms of action have been demonstrated in various cancer cell lines. mdpi.com CDDO-Me has been shown to inhibit the activity of p-Akt and its downstream targets. mdpi.comnih.gov Overexpression of Akt can lead to resistance to CDDO-Me. mdpi.com CDDO-Me inhibits Akt kinase activity. nih.gov
Modulation of c-Jun-NH2-Kinase (JNK) Activity
CDDO and its derivatives, including CDDO-Im, have been shown to induce the activation of c-Jun-NH2-Kinase (JNK). aacrjournals.org JNK is a stress-activated protein kinase involved in various cellular processes, including apoptosis. The induction of JNK activity by CDDO appears to be mediated by its pro-oxidant effects, as pretreatment with antioxidants like N-acetylcysteine (NAC) or glutathione (GSH) can substantially block CDDO-induced JNK activation. aacrjournals.org Similar findings were obtained when cells were treated with CDDO-Me or CDDO-Im and pretreated with antioxidants. aacrjournals.org
Interactions with PTEN, JAK1/STAT3, ErbB2, NF-κB
CDDO-Im interacts with several other important molecular targets. It has been shown to interact with PTEN, a lipid phosphatase that negatively regulates the PI3K/Akt pathway. d-nb.inforesearchgate.net CDDO-Im can directly bind to cysteine 124 within PTEN's active site and inhibit its lipid phosphatase activity in vitro, which may contribute to the stimulation of AKT activity observed under certain conditions. arvojournals.org
CDDO-Im also interacts with the JAK1/STAT3 pathway. d-nb.inforesearchgate.net The related compound, CDDO-Me, inhibits IL-6-induced and constitutive activation of JAK1 by forming adducts with JAK1 at Cys1077 in the kinase domain. nih.gov This inhibition of JAK1 leads to the blocking of IL-6-induced and constitutive activation of STAT3. nih.gov CDDO-Me also directly binds to STAT3 and inhibits the formation of STAT3 dimers. nih.gov CDDO-Im suppresses STAT phosphorylation and induces apoptosis in myeloma and lung cancer cells. aacrjournals.org
Interactions with ErbB2 (HER2), a receptor tyrosine kinase, have also been reported for CDDO and its derivatives. d-nb.inforesearchgate.netdartmouth.eduresearchgate.net CDDO-Me has been shown to inhibit the constitutive phosphorylation of ErbB2 in tumor tissues and directly interact with ErbB2 in cell lines. dartmouth.edu This interaction may contribute to the delay in mammary tumor development observed in ErbB2-overexpressing animal models treated with CDDO-Im. plos.orgresearchgate.net
CDDO-Im modulates the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor involved in inflammation and cell survival. d-nb.inforesearchgate.netmedchemexpress.com CDDO-Im can inhibit LPS-induced NF-κB activity in macrophages. researchgate.net Studies have shown that CDDO-Im can prevent the degradation of IκBα, an inhibitor of NF-κB, suggesting that its effects on the NF-κB pathway may be independent of Nrf2. nih.gov CDDO-Im inhibits NF-κB-mediated cytokine production. mdpi.com
Direct Targeting of Mitochondrial Glutathione
A significant mechanism of action for CDDO-Im, particularly in inducing apoptosis, involves the direct targeting of mitochondrial glutathione (mGSH). mdpi.complos.orgnih.govtocris.com CDDO-Im causes a rapid and selective depletion of mitochondrial glutathione at submicromolar concentrations. nih.gov This depletion leads to the accumulation of reactive oxygen species (ROS), oxidation of the cellular glutathione pool, loss of mitochondrial membrane potential, and phosphatidylserine (B164497) externalization, ultimately resulting in apoptosis. nih.gov The parent compound CDDO and its methyl ester also deplete mitochondrial glutathione, indicating that the triterpenoid nucleus mediates this effect. nih.gov Co-treatment with sulfhydryl nucleophiles can prevent the apoptosis and loss of viability induced by CDDO-Im. nih.gov This suggests that intracellular reduced thiols are functional targets of the electrophilic triterpenoid nucleus of CDDO and its derivatives. nih.gov Depletion of mitochondrial glutathione is identified as an effective strategy to induce cell death in certain cancer cells. nih.gov
Nrf2-Independent Mechanisms of Action
Beyond its established role in activating the Nrf2 pathway, CDDO-Im exerts its effects through a variety of Nrf2-independent mechanisms. These include the modulation of apoptotic pathways, inhibition of inflammatory signaling cascades such as NF-κB and JAK/STAT, effects on the cell cycle, and direct interaction with a diverse array of other molecular targets, including mTOR and PPARs. CDDO-Im's electrophilic nature also allows it to form covalent adducts with specific amino acid residues on target proteins, contributing to its multifaceted activity.
Modulation of Apoptosis Pathways
CDDO-Im is a potent inducer of apoptosis in various cancer cell types, and this effect can occur independently of Nrf2 activation mdpi.comnih.gov. Apoptosis induced by CDDO-Im involves both caspase-dependent and caspase-independent mechanisms nih.gov. Studies have shown that CDDO-Im can activate both the extrinsic and intrinsic apoptotic pathways. Activation of the extrinsic pathway is suggested by the activation of caspase-8, which in turn leads to the activation of caspase-3 and the cleavage of Bid nih.gov. The intrinsic pathway is also implicated, with evidence showing CDDO-Im inducing mitochondrial depolarization, release of cytochrome c from mitochondria, and cleavage of procaspase-9 iiarjournals.org. The release of cytochrome c from mitochondria is a key event in the intrinsic pathway, leading to the formation of the apoptosome and subsequent caspase activation iiarjournals.org.
A significant Nrf2-independent mechanism of apoptosis induction by CDDO-Im involves the direct targeting of mitochondrial glutathione (mGSH) mdpi.comnih.govplos.org. CDDO-Im causes a rapid and selective depletion of mGSH, which leads to the accumulation of reactive oxygen species (ROS), mitochondrial dysfunction, and oxidation of the cellular glutathione pool mdpi.comnih.gov. This disruption of intracellular redox balance is a critical factor in CDDO-Im-induced cell death aacrjournals.orgnih.gov. The depletion of mGSH occurs prior to the onset of apoptosis and is insensitive to caspase inhibition, suggesting a caspase-independent component to this mechanism mdpi.com. Co-treatment with sulfhydryl nucleophiles can prevent CDDO-Im-induced apoptosis and loss of viability, highlighting the importance of thiol modification in its cytotoxic effects nih.gov.
Inhibition of Inflammatory Signaling (NF-κB, JAK/STAT)
CDDO-Im has demonstrated potent anti-inflammatory activity, partly through mechanisms independent of Nrf2. A key target is the NF-κB pathway, a central regulator of inflammation and cell survival mdpi.comnih.govnih.govoup.com. CDDO-Im has been shown to inhibit NF-κB activation induced by inflammatory stimuli like LPS nih.gov. This inhibition is suggested to involve the suppression of NF-κB transcriptional activity nih.gov. While some studies suggest CDDO-Im's effect on NF-κB DNA binding can be Nrf2-dependent, its ability to prevent IκBα degradation appears to be independent of Nrf2 oup.comnih.gov.
The JAK/STAT pathway is another critical signaling cascade involved in inflammation, cell proliferation, and survival, and CDDO-Im has been shown to suppress its activity independently of Nrf2 liverpool.ac.ukaacrjournals.orgresearchgate.netaacrjournals.orgplos.orgnih.gov. CDDO-Im rapidly and potently suppresses the phosphorylation of STAT3 and STAT5, which are often constitutively active in various cancers aacrjournals.orgresearchgate.net. This inhibition occurs at nanomolar concentrations aacrjournals.org. While studies with CDDO-Me have shown direct inhibition of JAK1 and STAT3 through covalent binding, similar mechanisms are likely involved with CDDO-Im due to its reactive nature liverpool.ac.uknih.gov. Inhibition of STAT phosphorylation by CDDO-Im leads to decreased STAT DNA binding and reduced expression of downstream target genes involved in proliferation and survival, such as cyclin D1, myc, and survivin aacrjournals.orgnih.gov.
CDDO-Im also modulates the production of inflammatory cytokines. It has been shown to inhibit poly(I:C)-induced production of IFNα, IFNβ, TNF, IL-6, and CXCL1, although it did not significantly affect MCP-1 levels mdpi.comnih.gov. While some of these effects might be partially mediated by Nrf2 activation, CDDO-Im's ability to suppress cytokine production in the presence of elevated cytokines suggests potential cytokine receptor signaling inhibition or cytokine-independent effects mdpi.com.
Interaction with Other Molecular Targets (mTOR, PPARs, Mitochondrial Targets, etc.)
CDDO-Im interacts with a range of other molecular targets beyond Nrf2, NF-κB, and JAK/STAT, contributing to its diverse biological activities liverpool.ac.ukplos.orgresearchgate.net.
mTOR Pathway: CDDO-Im has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival nih.goviiarjournals.orgmdpi.complos.orgresearchgate.net. CDDO-Im can inhibit the activity of Akt and mTOR and their downstream targets iiarjournals.orgmdpi.com. This inhibition can be ROS-dependent mdpi.com. Furthermore, CDDO-Im has been identified as a direct binder to mTOR, inhibiting its kinase activity at nanomolar concentrations plos.orgresearchgate.net.
PPARs: CDDO-Im binds to Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) with reported Ki values of 232 nM and 344 nM, respectively selleckchem.comcaymanchem.com. While CDDO can function as a ligand for PPARγ, CDDO-Im also exhibits significant actions independent of PPAR transactivation aacrjournals.orgselleckchem.com.
Mitochondrial Targets: In addition to depleting mitochondrial glutathione, CDDO and its derivatives have been shown to directly and selectively inhibit Lonp1 (Lon protease 1, mitochondrial) mdpi.com. Lonp1 is a mitochondrial protease whose inhibition can lead to cell death in certain cancer cells mdpi.com. CDDO-Im also disrupts mitochondrial functions, causing mitochondrial depolarization, reduction of mitochondrial mass, and alterations in mitochondrial morphology mdpi.com.
Other Targets: CDDO-Im has been identified to interact with other cellular signaling proteins, including I-kappa-B-kinase (IKK), estrogen receptors (ER), insulin (B600854) signaling proteins, PTEN, and ErbB2 liverpool.ac.ukplos.orgresearchgate.net. Inhibition of telomerase activity has also been observed with related triterpenoids like CDDO-Me, contributing to their anticancer effects mdpi.com.
Covalent Binding and Protein Modification
A key aspect of CDDO-Im's mechanism of action, particularly in its Nrf2-independent effects, is its ability to form covalent adducts with target proteins liverpool.ac.ukacs.org. As a bifunctional analog with two reactive sites (the Michael acceptor in the A ring and the imidazolide moiety), CDDO-Im has a greater potential for irreversible acylation compared to monofunctional derivatives like CDDO-Me liverpool.ac.ukacs.org.
CDDO-Im can react with thiol nucleophiles, such as cysteine residues in proteins, through reversible Michael addition liverpool.ac.uknih.gov. Importantly, CDDO-Im can also covalently bind to amino acids other than cysteine, including lysine, tyrosine, arginine, and serine residues on target proteins liverpool.ac.ukacs.org. This broader reactivity contributes to its ability to target a diverse range of proteins and pathways. Examples of proteins where covalent binding has been demonstrated include Keap1 (where it binds to multiple cysteine, lysine, and tyrosine residues), glutathione S-transferase pi (GSTP), and serum albumin liverpool.ac.ukacs.org. These covalent modifications can alter protein function, stability, or interaction with other molecules, leading to the observed biological effects of CDDO-Im.
Summary of Nrf2-Independent Mechanisms and Targets of CDDO-Im
| Mechanism/Pathway | Specific Targets/Effects | Notes |
| Apoptosis Induction | Caspase-dependent (Caspase-3, -8, -9 activation, Cytochrome c release) nih.goviiarjournals.org, Caspase-independent nih.gov, mGSH depletion mdpi.comnih.govplos.org, ROS generation mdpi.comnih.gov | Direct mitochondrial targeting is a key mechanism nih.gov. |
| Inflammatory Signaling Inhibition | NF-κB pathway inhibition mdpi.comnih.govnih.govoup.com, IκBα degradation prevention oup.com, STAT3/STAT5 phosphorylation suppression aacrjournals.orgresearchgate.net, Inhibition of IFNα/β, TNF, IL-6, CXCL1 production mdpi.comnih.gov | Effects on NF-κB and cytokine production can have both Nrf2-dependent and independent components mdpi.comoup.comnih.gov. Direct inhibition of JAK/STAT likely involved liverpool.ac.uknih.gov. |
| Cell Cycle Modulation | G0/G1 phase arrest nih.gov, Inhibition of proliferation nih.govselleckchem.com | Contributes to antiproliferative effects. |
| Other Molecular Targets | mTOR inhibition (direct binding) plos.orgresearchgate.net, PI3K/Akt pathway inhibition nih.goviiarjournals.orgmdpi.com, PPARα/PPARγ binding selleckchem.comcaymanchem.com, Lonp1 inhibition mdpi.com, Disruption of mitochondrial function mdpi.com, Interaction with IKK, ER, insulin signaling, PTEN, ErbB2 liverpool.ac.ukplos.orgresearchgate.net | Multifaceted targeting contributes to broad biological activity. |
| Covalent Binding | Formation of adducts with cysteine, lysine, tyrosine, arginine, and serine residues liverpool.ac.ukacs.org on proteins like Keap1, GSTP, serum albumin liverpool.ac.ukacs.org | Key difference from monofunctional triterpenoids; impacts protein function and stability. |
Preclinical Efficacy and Therapeutic Potential of Cddo Im in Disease Models
Anti-inflammatory and Immunomodulatory Effects
CDDO-Im exerts its anti-inflammatory and immunomodulatory effects through multiple mechanisms, including the attenuation of inflammatory responses induced by stimuli like lipopolysaccharide (LPS), suppression of key inflammatory enzymes, reduction of pro-inflammatory mediators, modulation of immune cell function, and inhibition of immune processes such as alloimmunization. A significant mechanism of action for CDDO and its analogues, including CDDO-Im, is the activation of the Nrf2 pathway, a master regulator of cellular antioxidant response and a pathway involved in suppressing oxidative stress and inflammation. nih.govaacrjournals.orgmdpi.commdpi.comnih.govmdpi.com
Attenuation of Lipopolysaccharide (LPS)-Induced Inflammatory Response
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation and can lead to septic shock. nih.gov Preclinical studies have shown that CDDO-Im can effectively attenuate the inflammatory response triggered by LPS. In mouse models, CDDO-Im reduced the lethal effects of LPS challenge and decreased the infiltration of immune cells into affected tissues, such as the pancreas in a pancreatic cancer model. nih.govresearchgate.net In macrophages, CDDO-Im treatment ameliorated LPS-induced inflammation and cytotoxicity. nih.govresearchgate.net This attenuation of LPS-induced inflammation is, at least in part, mediated by the activation of the Nrf2 cytoprotective pathway. oup.comcapes.gov.br
Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a molecule involved in inflammatory processes. biomolther.org CDDO and its analogues, including CDDO-Im, are capable of suppressing the de novo synthesis of iNOS. nih.govaacrjournals.orgmdpi.com Studies in primary mouse macrophages treated with IFN-γ demonstrated that CDDO-Im is a potent inhibitor of iNOS expression. chemsrc.commedchemexpress.comcapes.gov.br As little as 1 nmol of CDDO-Im showed partial effectiveness, while 10 nM almost completely blocked IFN-γ's ability to induce iNOS. chemsrc.commedchemexpress.com This suppression of iNOS contributes to the anti-inflammatory profile of CDDO-Im. mdpi.com
Inhibition of Cyclooxygenase-2 (COX-2) Expression
Cyclooxygenase-2 (COX-2) is another key enzyme involved in the inflammatory cascade, catalyzing the formation of prostaglandins (B1171923) and thromboxanes. mdpi.combiomolther.org Similar to its effects on iNOS, CDDO and its derivatives, including CDDO-Im, have been shown to suppress the de novo synthesis of COX-2 in mouse macrophages. nih.govaacrjournals.orgmdpi.com This inhibition of COX-2 expression contributes to the anti-inflammatory activities of CDDO-Im. mdpi.com
Reduction of Pro-inflammatory Cytokine and Chemokine Production (e.g., IL-6, G-CSF, KC)
CDDO-Im has been shown to significantly decrease the production of various pro-inflammatory cytokines and chemokines that play critical roles in inflammatory responses and disease progression. In mouse models challenged with LPS, CDDO-Im significantly decreased the production of IL-6, G-CSF, and KC (a chemokine also known as CXCL1). nih.govnih.govoup.comresearchgate.net These cytokines are associated with inflammation and have been identified as prognostic markers in certain diseases, such as pancreatic cancer. nih.govresearchgate.net CDDO-Im also reduced levels of CCL2 (MCP-1), a chemokine that recruits monocytes to sites of inflammation, and vascular endothelial growth factor (VEGF), which promotes angiogenesis, in the pancreas of LPS-challenged mice. nih.govoup.com
In macrophages, CDDO-Im reduced the LPS-induced increase in the expression of pro-inflammatory cytokines such as IL-8, IL-1β, TNF-α, and MCP-1. nih.govresearchgate.net
Here is a summary of the effect of CDDO-Im on certain pro-inflammatory cytokines and chemokines based on preclinical studies:
| Cytokine/Chemokine | Effect of CDDO-Im Treatment | Model/Cell Type | Reference(s) |
| IL-6 | Significantly decreased production/expression | LPS-challenged mice, Macrophages, Mouse kidneys | nih.govnih.govnih.govresearchgate.netoup.comresearchgate.net |
| G-CSF | Significantly decreased production | LPS-challenged mice, Mouse kidneys | nih.govnih.govoup.comresearchgate.net |
| KC (CXCL1) | Significantly decreased production | Mouse kidneys | nih.govresearchgate.net |
| CCL2 (MCP-1) | Significantly decreased production/expression | LPS-challenged mice, Macrophages | nih.govnih.govresearchgate.netoup.com |
| IL-1β | Reduced expression | Macrophages | nih.govresearchgate.net |
| TNF-α | Reduced expression | Macrophages | nih.govresearchgate.net |
| IL-8 | Reduced expression | Macrophages | nih.govresearchgate.net |
| VEGF | Significantly decreased production | LPS-challenged mice | nih.govoup.com |
| IFNα/β | Suppressed production/activity | Human macrophages, Murine blood leukocytes | mdpi.comnih.govbiorxiv.orgresearchgate.net |
| IFNγ | Inhibited production | Activated T cells from wild-type mice, Human CD4 T cells | msu.edu |
| TNFα | Inhibited production (largely Nrf2-dependent in mice) | Activated T cells from wild-type mice | msu.edu |
| IL-2 | Increased production (largely Nrf2-dependent in mice), Inhibited production (human CD4 T cells) | Activated T cells from wild-type mice, Human CD4 T cells | msu.edu |
| GM-CSF | Increased production (Nrf2-independent in mice) | Activated T cells from wild-type mice | msu.edu |
Modulation of Macrophage Function
Macrophages are crucial immune cells involved in initiating and regulating inflammatory responses. nih.gov CDDO-Im has demonstrated the ability to modulate macrophage function. Subapoptotic doses of CDDO, an analogue of CDDO-Im, have been shown to promote phagocytic activity and granulocytic-monocytic differentiation. nih.gov CDDO-Im also inhibits LPS-induced activation of NF-κB transcriptional activity in macrophages, suggesting the involvement of the NF-κB signaling pathway in its anti-inflammatory effects. nih.govresearchgate.net Furthermore, CDDO-Im can influence the expression of various inflammatory mediators in macrophages. nih.govresearchgate.net
Suppression of Inflammation-Induced Red Blood Cell Alloimmunization
Red blood cell (RBC) alloimmunization, the production of antibodies against transfused RBC antigens, can lead to significant hemolytic events. Inflammation is known to promote this process. mdpi.commdpi.com Preclinical studies using a murine transfusion model have shown that CDDO-Im can suppress inflammation-induced RBC alloimmunization. mdpi.comnih.govbiorxiv.orgresearchgate.net CDDO-Im inhibited the production of anti-KEL antibodies and increased the post-transfusion recovery of KEL+ RBCs in mice challenged with an inflammatory stimulus (poly(I:C)) prior to transfusion. mdpi.comnih.govresearchgate.net This effect was found to be Nrf2-dependent. mdpi.comnih.govresearchgate.net CDDO-Im also suppressed the production and activity of type 1 interferons (IFNα/β), which are implicated in promoting RBC alloimmunization. mdpi.comnih.govbiorxiv.orgresearchgate.net These findings suggest that Nrf2 activation by compounds like CDDO-Im may represent a potential prophylactic strategy to inhibit RBC alloimmunization in transfusion recipients. mdpi.comnih.govresearchgate.net
Anticancer and Antiproliferative Activities
CDDO-Im has demonstrated significant anticancer and antiproliferative activities in a variety of human cancer cell lines plos.orgmedchemexpress.com. This is largely attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis mdpi.comunimore.it.
Induction of Apoptosis in Cancer Cell Lines
A primary mechanism by which CDDO-Im exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells plos.orgmedchemexpress.commdpi.comunimore.it. This has been observed across a range of cancer types.
Myeloma Cells
CDDO-Im has been shown to rapidly induce apoptosis in human myeloma cells, including RPMI-8226 and JJN3 cell lines aacrjournals.org. Studies have indicated that a brief exposure to CDDO-Im can be sufficient to trigger apoptosis aacrjournals.org. For instance, treatment with 500 nmol/L CDDO-Im for 4 hours, followed by drug removal, led to apoptosis in these cell lines within 24 hours, as evidenced by Annexin V and propidium (B1200493) iodide staining, membrane blebbing, and nuclear fragmentation aacrjournals.org. CDDO-Im also suppresses constitutive or interleukin-6-induced STAT3 and STAT5 phosphorylation in myeloma cells at nanomolar levels aacrjournals.org. Research suggests that CDDO-Im may induce the intrinsic apoptotic pathway in multiple myeloma cells nih.govpcom.edu. Its inhibitory effect on cell growth and induction of apoptosis have been observed in multiple myeloma cells cultured alone or co-cultured with bone marrow stromal cells, albeit to a lower extent in the co-culture setting nih.govpcom.edu.
| Myeloma Cell Line | CDDO-Im Concentration | Treatment Duration | Key Findings | Source |
| RPMI-8226 | 500 nmol/L | 4 hours (washout) | Rapid induction of apoptosis (Annexin V/PI staining, membrane blebbing, nuclear fragmentation) | aacrjournals.org |
| JJN3 | 500 nmol/L | 4 hours (washout) | Rapid induction of apoptosis (Annexin V/PI staining, membrane blebbing, nuclear fragmentation) | aacrjournals.org |
| Multiple Myeloma (various) | 0.1 to 0.5 µM | Up to 72 hours | Decreased cell viability, induced intrinsic apoptotic pathway | nih.govpcom.edu |
Lung Cancer Cells
CDDO-Im has demonstrated the ability to induce apoptosis in lung cancer cells aacrjournals.orgaacrjournals.org. Studies have shown that CDDO-Im can decrease constitutive STAT phosphorylation, inhibit proliferation, and induce apoptosis in lung cancer cell lines such as A549 and H358 aacrjournals.org. For example, treatment of A549 cells with CDDO-Im increased the percentage of Annexin V-positive cells (early apoptosis) and cells positive for both Annexin V and propidium iodide (late apoptosis) aacrjournals.org. Apoptosis induction in A549 cells was also confirmed by PARP cleavage aacrjournals.org. The induction of apoptosis in lung cancer cells by CDDO-Im is associated with the suppression of STAT signaling aacrjournals.org.
| Lung Cancer Cell Line | CDDO-Im Concentration | Treatment Duration | Key Findings | Source |
| A549 | 300 or 1000 nmol/L | Not specified (analysis at 24 hours) | Increased Annexin V and Annexin V/PI staining, PARP cleavage | aacrjournals.org |
| H358 | Not specified | Not specified | Analogous results to A549 (decreased STAT phosphorylation, inhibited proliferation, induced apoptosis) | aacrjournals.org |
Pancreatic Cancer Cells
CDDO-Im has been shown to induce apoptosis in pancreatic cancer cells at submicromolar concentrations tocris.comrndsystems.comnih.gov. A key mechanism identified is the rapid and selective depletion of mitochondrial glutathione (B108866), leading to the accumulation of reactive oxygen species (ROS), oxidation of the cellular glutathione pool, loss of mitochondrial membrane potential, and phosphatidylserine (B164497) externalization nih.gov. This disruption of intracellular redox balance plays a crucial role in CDDO-Im-induced apoptosis in pancreatic cancer cells nih.gov. The parent compound CDDO and its methyl ester derivative (CDDO-Me) also exhibited the ability to deplete mitochondrial glutathione, suggesting this effect is mediated by the triterpenoid (B12794562) nucleus nih.gov.
| Pancreatic Cancer Cell Line | CDDO-Im Concentration | Treatment Duration | Key Findings | Source |
| Pancreatic cancer cells (in vitro) | Submicromolar | Not specified | Inhibits cell growth, induces apoptosis, depletes mitochondrial glutathione, increases ROS | tocris.comrndsystems.comnih.gov |
| Pancreatic cancer cells (in vitro) | 0.1–1 µM | Not specified | Induced apoptosis by rapid depletion of mitochondrial glutathione, causing ROS accumulation | plos.org |
Breast Cancer Cells (ER-positive, ER-negative, Triple-Negative)
CDDO-Im has been reported to induce apoptosis in various breast cancer cell lines plos.orgmedchemexpress.com. Studies specifically on triple-negative breast cancer (TNBC) cell lines, such as SUM159 and MDA-MB-231, have shown that CDDO-Im treatment markedly induces apoptosis plos.orgmedchemexpress.com. High concentrations of CDDO-Im (0.1–1 µM) have been shown to induce apoptosis in BRCA-mutated breast cancer cells by increasing reactive oxygen species (ROS) and DNA damage plos.org. Research also indicates that bardoxolone (B1667749) methyl (CDDO-Me) can cause the death of breast cancer cells, including the MDA-MB-231 cell line, in a concentration-dependent manner through the induction of apoptosis researchgate.net. In ER-positive MCF7 cells, bardoxolone methyl induced DNA damage and inhibited cell proliferation tandfonline.comtandfonline.com.
| Breast Cancer Cell Type/Line | CDDO-Im/CDDO-Me Concentration | Treatment Duration | Key Findings | Source |
| Triple-Negative (SUM159, MDA-MB-231) | Not specified | Not specified | Markedly induces apoptosis | plos.orgmedchemexpress.com |
| BRCA-mutated breast cancer cells | 0.1–1 µM | Not specified | Induced apoptosis by increasing ROS and DNA damage | plos.org |
| MDA-MB-231 | Various | Not specified | Caused cell death depending on concentration, acts through apoptosis induction | researchgate.net |
| MCF7 (ER-positive) | Not specified | 24 hours | Induced DNA damage, inhibited cell proliferation | tandfonline.comtandfonline.com |
| MCF10 CA1a (malignant) | Various | 6 hours | Induced apoptosis at concentrations that increase ROS | researchgate.net |
Prostate Cancer Cells
Synthetic triterpenoids, including CDDO-Me, have been shown to inhibit growth and induce apoptosis in prostate cancer cells unimore.itdovepress.commdpi.com. Studies with CDDO-Me have demonstrated its ability to inhibit prosurvival Akt, NF-κB, and mTOR signaling proteins in prostate cancer cells unimore.itmdpi.com. CDDO-Me can induce apoptosis in prostate cancer cells by independently targeting pro-survival Akt and mTOR unimore.itdovepress.com. Another related compound, RTA 408, induced varying degrees of apoptosis in four prostate cancer cell lines within 24 hours of exposure at 1 µM, as determined by the detection of cleaved caspase-3, cytokeratin-18, and PARP-1 researchgate.net.
| Prostate Cancer Cell Line | Compound (CDDO-Im or analog) | Concentration | Treatment Duration | Key Findings | Source |
| Prostate cancer cells | CDDO-Me | Not specified | Not specified | Inhibits growth, induces apoptosis, targets Akt and mTOR | unimore.itdovepress.commdpi.com |
| Various prostate cancer cell lines | RTA 408 | 1 µM | 24 hours | Induced apoptosis (cleaved caspase-3, cytokeratin-18, PARP-1) | researchgate.net |
Leukemia Cell Lines
CDDO-Im has shown high activity in suppressing the proliferation of human leukemia cell lines, with IC50 values reported to be approximately 10-30 nM. medchemexpress.comchemsrc.commedchemexpress.com Studies have indicated that CDDO-Im is more potent against certain leukemia cells compared to its parent compound, CDDO. For instance, it was found to be significantly more active against human chronic lymphocytic leukemia (CLL) cells. plos.org In U937 leukemia cells, CDDO-Im not only inhibits proliferation but also induces monocytic differentiation, characterized by increased cell surface expression of CD11b and CD36. medchemexpress.comchemsrc.commedchemexpress.com Research using a transgenic mouse model of CLL and small B cell lymphoma (SBL) demonstrated that CDDO-Im displayed antitumor activity against chronic lymphocytic leukemia derived from patients and in the mouse model. plos.orgresearchgate.net Additionally, CDDO-Im has been shown to induce apoptosis in multiple myeloma cells, including those resistant to conventional therapies, and was found to be more cytotoxic than CDDO in these cells. ashpublications.org
Cell Cycle Arrest (e.g., G2/M Phase)
A key mechanism by which CDDO-Im exerts its antiproliferative effects is by inducing cell cycle arrest. Studies have consistently reported that CDDO-Im treatment leads to a marked accumulation of cells in the G2/M phase of the cell cycle in various cancer cell lines. medchemexpress.comchemsrc.complos.orgsigmaaldrich.com This effect has been observed in triple-negative breast cancer cell lines like SUM159 and MDA-MB-231, where CDDO-Im treatment at 200 nM for 24 hours significantly increased the percentage of cells in G2/M phase. plos.org In BRCA1-mutated breast cancer cells, CDDO-Im induces G2/M arrest, which is associated with DNA damage and activation of the DNA damage checkpoint. researchgate.netresearchgate.netnih.gov In Waldenström macroglobulinemia (WM) cells, CDDO-Im inhibited proliferation and arrested cells in the G0/G1 phase. nih.gov
Inhibition of Cancer Cell Proliferation
CDDO-Im is a potent inhibitor of cellular proliferation across a wide spectrum of human cancer cell lines, including those from leukemia, breast, lung, pancreas, and multiple myeloma. medchemexpress.comchemsrc.commedchemexpress.com Its antiproliferative activity is observed at nanomolar concentrations. aacrjournals.orgnih.govnih.gov For example, CDDO-Im treatment at concentrations as low as 50 nM significantly inhibited the growth of triple-negative breast cancer cell lines SUM159 and MDA-MB-231. plos.org In Waldenström macroglobulinemia cells, CDDO-Im inhibited proliferation at nanomolar concentrations. nih.gov The inhibition of proliferation is often accompanied by the induction of apoptosis. medchemexpress.comchemsrc.comresearchgate.netnih.govnih.gov In human liposarcoma cells, CDDO-Im markedly inhibited proliferation, which was associated with decreased expression of fatty acid synthase (FAS). zen-bio.com
Modulation of Cancer Stem Cell Subpopulations
CDDO-Im has demonstrated the ability to target and modulate cancer stem cell (CSC) subpopulations, which are often implicated in tumor recurrence and drug resistance. plos.orgnih.govexlibrisgroup.com
A key indicator of CSC activity is their ability to form tumorspheres in suspension culture. CDDO-Im treatment has been shown to significantly inhibit tumorsphere formation. In triple-negative breast cancer SUM159 cells, CDDO-Im treatment significantly decreased both the sphere forming efficiency and the size of tumorspheres in primary and secondary sphere cultures. medchemexpress.complos.orgnih.govexlibrisgroup.comnih.govresearchgate.netresearchgate.net This suggests that CDDO-Im effectively targets the subpopulation of cells capable of initiating and sustaining tumor growth in this model.
Inhibition of Tumorsphere Formation in SUM159 Cells by CDDO-Im (100 nM)
| Culture Type | Sphere Forming Efficiency (Vehicle) | Sphere Forming Efficiency (CDDO-Im) | p-value |
| Primary Culture | 0.46% ± 0.02% | 0.32% ± 0.05% | < 0.01 |
Modulation of key stem cell signaling pathways is a crucial aspect of CDDO-Im's effect on CSCs. Studies using PCR arrays and Western blot analysis have shown that CDDO-Im treatment significantly down-regulates the expression and/or protein levels of many key molecules in the Notch, TGF-β/Smad, Hedgehog, and Wnt signaling pathways in tumorspheres. plos.orgnih.govexlibrisgroup.comnih.govresearchgate.net
Inhibition of Tumorsphere Formation
Effects on Tumor Growth in Murine Xenograft Models
Preclinical studies in murine xenograft models have provided evidence for the in vivo efficacy of CDDO-Im in inhibiting tumor growth. CDDO-Im has been shown to inhibit the growth of B16 murine melanoma and L1210 murine leukemia cells in vivo. medchemexpress.comchemsrc.comnih.govcaymanchem.com While specific detailed data tables for CDDO-Im's effect on tumor volume in murine xenografts were less readily available in the provided snippets compared to cell-based assays, the consistent reporting of in vivo tumor growth inhibition in melanoma and leukemia models highlights its potential therapeutic application. medchemexpress.comchemsrc.comnih.govcaymanchem.com Studies with CDDO-Me, a related synthetic triterpenoid, have shown significant inhibition of tumor growth in xenograft models of pancreatic cancer and prevention of prostate cancer progression in a transgenic mouse model, suggesting the potential for similar in vivo activity with CDDO-Im given its often greater potency in vitro. nih.govfrontiersin.orgmdpi.com
Melanoma Models
Research indicates that CDDO-Im exhibits activity against melanoma cells. Studies using murine melanoma and leukemic cells have shown that CDDO-Im is potent in inhibiting tumor growth in vivo. aacrjournals.orgashpublications.org While some studies specifically highlight the activity of CDDO-Me (a related compound) in inhibiting melanoma cell growth and its selectivity, the broader class of synthetic triterpenoids, including CDDO-Im, has demonstrated effects in melanoma models. aacrjournals.orgnih.gov
Leukemia Models
CDDO-Im has shown promise in preclinical models of leukemia. Studies using human chronic lymphocytic leukemia (CLL) cells and a transgenic mouse model of CLL/small B cell lymphoma (SBL) demonstrated that both CDDO and CDDO-Im efficiently induced apoptosis of malignant B-cells ex vivo. plos.orgnih.gov Notably, CDDO-Im was found to be significantly more potent than CDDO in inducing apoptosis in both human and mouse leukemic cells. plos.orgnih.gov For mouse TRAF2DN/Bcl-2 B cells, the average LD50 for CDDO-Im was 0.37 ± 0.01 µM, compared to 3.7 ± 0.3 µM for CDDO. plos.org In human CLL cells, the average LD50 for CDDO-Im was 0.06 ± 0.017 µM, whereas for CDDO it was 1.26 ± 0.125 µM. plos.org In vivo studies using the TRAF2DN/Bcl-2 transgenic mouse model showed that treatment with CDDO-Im reduced leukemia and lymphoma burden. plos.orgresearchgate.net Treatment with 5 mg/Kg CDDO-Im induced a significant reduction in the number of B cells in the blood of these mice. plos.org
| Cell Type | Compound | Average LD50 (µM) |
| Mouse Leukemic Cells | CDDO-Im | 0.37 ± 0.01 |
| Mouse Leukemic Cells | CDDO | 3.7 ± 0.3 |
| Human CLL Cells | CDDO-Im | 0.06 ± 0.017 |
| Human CLL Cells | CDDO | 1.26 ± 0.125 |
Prostate Cancer Xenografts
Synthetic triterpenoids, including CDDO-Im, have demonstrated antiproliferative and antitumorigenic activity against various prostate cancer cell lines in vitro and in mouse xenograft models. aacrjournals.orgnih.govmdpi.com CDDO-Im, along with CDDO-Me, has been shown to induce apoptosis in cultured prostate cancer cell lines such as LNCaP, ALVA31, Du145, PC3, and PPC1 at submicromolar concentrations. aacrjournals.org The cytotoxic activity of CDDO-Im and CDDO-Me was approximately five times more potent than that of CDDO against these cell lines. aacrjournals.org While studies often highlight CDDO-Me in prostate cancer xenograft models, the in vitro data suggest the potential of CDDO-Im in this area. aacrjournals.orgnih.govmdpi.comspandidos-publications.com The mechanism of action in prostate cancer cells involves the induction of apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. aacrjournals.org CDDO and CDDO-Im were found to significantly up-regulate cell surface expression of death receptor 4 (DR4) and DR5, and knockdown of DR4 and DR5 inhibited apoptosis induced by these compounds. aacrjournals.org
Organoprotective and Antioxidant Effects
CDDO-Im is recognized as an Nrf2 signaling activator, and its organoprotective and antioxidant effects are largely attributed to its ability to increase Nrf2 protein expression and enhance the expression of Nrf2-dependent cytoprotective genes. tocris.comnih.govrndsystems.commdpi.com This pathway is crucial for cellular defense against oxidative stress and electrophilic insults. nih.govnih.gov
Organoprotective and Antioxidant Effects
Protection Against Acetaminophen-Induced Hepatotoxicity
Preclinical studies have shown that CDDO-Im protects against acetaminophen-induced liver injury in mice. tocris.comnih.govrndsystems.comnih.govosti.gov This protective effect is mediated through the induction of Nrf2-dependent genes. nih.govnih.govosti.gov Pretreatment of wild-type mice with CDDO-Im reduced liver injury caused by acetaminophen (B1664979). nih.govnih.gov In contrast, this hepatoprotective effect was not observed in Nrf2-null mice, indicating the critical role of Nrf2 in CDDO-Im's protective mechanism. nih.govnih.gov CDDO-Im increased Nrf2 protein expression and Nrf2-ARE binding in wild-type mice and increased the mRNA expression of Nrf2 target genes such as NAD(P)H: quinone oxidoreductase-1 (Nqo1), glutamate-cysteine ligase, catalytic subunit (Gclc), and heme-oxygenase-1 (Ho-1) in a dose- and time-dependent manner. nih.govnih.gov This induction of cytoprotective genes prior to acetaminophen exposure likely contributes to the detoxification of reactive intermediates and reduction of oxidative stress. nih.gov
| Gene | Effect of CDDO-Im in Wild-Type Mice | Effect of CDDO-Im in Nrf2-Null Mice |
| Nqo1 | Increased mRNA expression | No induction |
| Gclc | Increased mRNA expression | No induction |
| Ho-1 | Increased mRNA expression | No induction |
| Nrf2 | Increased protein expression | No increase |
Mitigation of Kidney Ischemia-Reperfusion Injury (AKI)
CDDO-Im has demonstrated protective effects in models of kidney ischemia-reperfusion injury (IRI), a major cause of acute kidney injury (AKI). nih.govnih.gov Activating Nrf2 signaling with CDDO-Im has been shown to confer protection against AKI, leading to improved survival and renal function in mice undergoing experimental bilateral ischemic AKI. nih.govnih.govresearchgate.net This protection is associated with the induction of cytoprotective genes, including GCLC, HO-1, and NQO1. nih.govmdpi.com In vitro studies using renal tubular epithelial cells (RTEC) under hypoxia and starvation conditions showed that CDDO-Im attenuated the production of reactive oxygen species (ROS). nih.govresearchgate.net CDDO-Im treatment improved post-injury creatinine (B1669602) levels in mice subjected to IRI compared to vehicle-treated mice. nih.gov
| Outcome | CDDO-Im Treatment in IRI Mice | Vehicle Treatment in IRI Mice |
| Survival | Improved | --- |
| Renal Function | Improved (lower creatinine) | Declined (higher creatinine) |
| Cytoprotective Genes (GCLC, HO-1, NQO1) | Induced | --- |
| Renal Histology | Improved | --- |
Potential in Mitigating Cisplatin-Induced Nephrotoxicity
Cisplatin-induced nephrotoxicity is a significant limitation in cancer chemotherapy. nih.govmdpi.com Research suggests that activating Nrf2 may be a therapeutic strategy to mitigate this toxicity. nih.govmdpi.comcolab.ws Studies have shown that the absence of Nrf2 exacerbates cisplatin-induced renal damage in mice. nih.govmdpi.com CDDO-Im, as an Nrf2 activator, has shown potential in protecting against cisplatin (B142131) nephrotoxicity in wild-type mice. nih.govmdpi.com CDDO-Im increased Nrf2 signaling in the kidneys of wild-type mice and protected them from cisplatin toxicity. nih.gov Histopathological evaluation revealed that CDDO-Im pretreatment reduced the severity of proximal tubule degeneration and necrosis in wild-type mice treated with cisplatin. nih.gov Blood urea (B33335) nitrogen levels, a marker of renal function, were also lower in CDDO-Im pretreated wild-type mice compared to those treated with cisplatin alone. nih.gov This protective effect was not observed in Nrf2-null mice, further supporting the Nrf2-dependent mechanism. nih.gov
| Treatment Group | Renal Injury Severity (Histology) | Blood Urea Nitrogen Levels |
| Cisplatin (Wild-Type) | Moderate to Severe | Increased |
| CDDO-Im + Cisplatin (Wild-Type) | Reduced Severity | Lowered |
| Cisplatin (Nrf2-Null) | Severe | Increased |
| CDDO-Im + Cisplatin (Nrf2-Null) | Severe | Increased |
Attenuation of Hyperoxic Acute Lung Injury (ALI)
Hyperoxic acute lung injury (ALI) is a condition that can arise from oxygen supplementation in critically ill patients nih.gov. Preclinical studies have investigated the potential of CDDO-Im to mitigate this injury. Oral administration of CDDO-Im has been shown to markedly attenuate hyperoxia-induced ALI in Nrf2-sufficient mice. This protective effect was associated with increased levels of Nrf2-regulated cytoprotective gene expression and reduced DNA damage in the lung nih.gov. CDDO-Im significantly elevated the expression levels of genes such as Gclc, Gpx2, and Nqo1 in the lungs of Nrf2+/+ mice exposed to hyperoxia, compared to vehicle control atsjournals.org. The compound also attenuated hyperoxia-induced DNA damage and inflammatory cytokine expression, while promoting the expression of antioxidative enzymes atsjournals.org.
Reduction of Cigarette Smoke-Induced Emphysema and Cardiac Dysfunction
Cigarette smoke exposure is a major risk factor for chronic obstructive pulmonary disease (COPD), including emphysema karger.com. Oxidative stress and inflammation play significant roles in the pathogenesis of cigarette smoke-induced emphysema jci.org. Targeting Nrf2 with CDDO-Im has been shown to attenuate cigarette smoke-induced emphysema and cardiac dysfunction in mice karger.comjci.orgcopdfoundation.org. Administration of CDDO-imidazolide during cigarette smoke exposure has been demonstrated to protect mice against pulmonary emphysema through a mechanism that requires Nrf2 copdfoundation.org.
Role in Sepsis Models
Sepsis is characterized by an inappropriate host immune-inflammatory response and sustained oxidative damage nih.gov. The Nrf2 pathway plays a critical role in the host response to inflammatory and oxidative stress during sepsis nih.gov. Preclinical studies have evaluated the efficacy of CDDO-Im in sepsis models. CDDO-Im-dependent Nrf2 activation has been shown to improve survival in endotoxemia models mdpi.com. In ex vivo studies using human peripheral blood mononuclear cells (PBMCs) and neutrophils, CDDO-Im treatment significantly induced Nrf2-dependent antioxidative genes (HO-1, GCLC, GCLM, and NQO1) and attenuated LPS-induced cytokine expression nih.govresearchgate.net. CDDO-Im also inhibited LPS, fMLP, TNF-α, and TPA-induced ROS generation in neutrophils nih.gov. These findings suggest a potential therapeutic role for CDDO-Im in modulating neutrophil function during sepsis, which may be beneficial in preventing organ failure nih.gov.
Differentiation-Inducing Activities
Beyond its effects in disease models, CDDO-Im has also been observed to induce differentiation in various cell types.
Differentiation-Inducing Activities
Monocytic Differentiation in Leukemia Cells
CDDO-Im is highly active in suppressing cellular proliferation of human leukemia cell lines selleckchem.commedchemexpress.com. In U937 leukemia cells, CDDO-Im induces monocytic differentiation, which can be measured by increased cell surface expression of CD11b and CD36 selleckchem.commedchemexpress.comresearchgate.net. The synthetic triterpenoid CDDO-imidazolide induces monocytic differentiation by activating the Smad and ERK signaling pathways in HL60 leukemia cells liverpool.ac.uk. Studies have shown that CDDO can induce pronounced myelomonocytic differentiation in HL-60 cells, as indicated by the induction of CD11b/CD14 expression and morphological analysis aacrjournals.org.
Megakaryocytic Differentiation
CDDO-Im has been identified as a stimulator of megakaryocytic differentiation researchgate.netnih.gov. Studies have shown that CDDO-Im exerts a stimulatory action on megakaryocytic differentiation in normal hemopoietic progenitor cells (HPCs) and erythroleukemic cell lines (HEL and TF1) researchgate.netnih.gov. The stimulatory effect of CDDO-Im on normal megakaryopoiesis appears to be related to the upmodulation of GATA2 expression and induction of mitogen-activated protein kinases ERK1/2 researchgate.netnih.gov.
Chondrogenesis
Novel methods for inducing chondrogenesis are crucial for cartilage tissue engineering and regeneration nih.gov. Synthetic oleanane (B1240867) triterpenoids, including CDDO-Im, have been shown to induce chondrogenesis nih.govdartmouth.eduresearchgate.net. At concentrations as low as 200 nM, CDDO-Im can induce chondrogenesis in organ cultures of newborn mouse calvaria nih.gov. This induction of the cartilage phenotype was measured histologically by staining for proteoglycans and immunohistochemical staining for type II collagen nih.gov. Furthermore, treatment of human bone marrow-derived mesenchymal stem cells with CDDO-Im induced the expression of SOX9, collagen IIα1, and aggrecan, along with BMP-2 and phospho-Smad5, confirming its ability to induce chondrogenic differentiation nih.govdartmouth.edu. CDDO-Im has been shown to upregulate SOX9 expression in normal cartilage and induce chondrogenic differentiation spandidos-publications.com.
Table: Effects of CDDO-Im in Preclinical Models
| Disease Model/Cell Type | Effect of CDDO-Im | Key Mechanism (where reported) | Reference(s) |
| Hyperoxic Acute Lung Injury (mice) | Attenuation of injury, reduced DNA damage, reduced inflammatory cytokine expression | Activation of Nrf2 pathway, increased antioxidative gene expression | nih.govatsjournals.org |
| Cigarette Smoke-Induced Emphysema (mice) | Attenuation of emphysema and cardiac dysfunction | Requires Nrf2 | karger.comjci.orgcopdfoundation.org |
| Sepsis (endotoxemia models, human PBMCs/neutrophils) | Improved survival, attenuated LPS-induced cytokine expression, inhibited ROS generation | Activation of Nrf2 pathway | nih.govmdpi.comresearchgate.net |
| Leukemia Cells (U937, HL60) | Induction of monocytic differentiation, suppression of proliferation | Activation of Smad and ERK pathways (HL60) | selleckchem.commedchemexpress.comresearchgate.netliverpool.ac.ukaacrjournals.org |
| Hematopoietic Progenitor Cells | Stimulatory action on megakaryocytic differentiation | Upmodulation of GATA2, induction of ERK1/2 | researchgate.netnih.gov |
| Newborn Mouse Calvaria Organ Cultures | Induction of chondrogenesis | Upregulation of SOX9 and type II collagen | nih.gov |
| Human Bone Marrow-Derived Mesenchymal Stem Cells | Induction of chondrogenic differentiation | Induction of SOX9, collagen IIα1, aggrecan, BMP-2, phospho-Smad5 | nih.govdartmouth.edu |
Differentiation of Human Bone Marrow-Derived Mesenchymal Stem Cells
CDDO-Im has demonstrated the capacity to induce chondrogenic differentiation in human bone marrow-derived mesenchymal stem cells (hBM-MSCs). Treatment of hBM-MSCs with CDDO-Im at a concentration of 100 nM induced the expression of key markers associated with chondrogenesis. nih.govdartmouth.edu This suggests a potential role for CDDO-Im in promoting the differentiation of these multipotent cells towards a chondrogenic lineage. googleapis.com
Upregulation of Chondrocyte Markers (SOX9, Type II Collagen α1, Aggrecan)
Research indicates that CDDO-Im treatment leads to the upregulation of crucial chondrocyte markers. In organ cultures of mouse calvaria, real-time polymerase chain reaction (PCR) analysis revealed increased mRNA expression of SOX9 and type II collagen (alpha1) after a 7-day treatment with CDDO-Im. nih.govresearchgate.net Similarly, treatment of human bone marrow-derived mesenchymal stem cells with CDDO-Im induced the expression of SOX9, collagen IIα1, and aggrecan. nih.govdartmouth.eduresearchgate.net
Table 1: Effect of CDDO-Im on Chondrocyte Marker Expression
| Marker | Model System | Effect of CDDO-Im Treatment | Reference |
| SOX9 | Mouse Calvaria Organ Culture | Upregulation (mRNA) | nih.govresearchgate.net |
| Type II Collagen α1 | Mouse Calvaria Organ Culture | Upregulation (mRNA) | nih.govresearchgate.net |
| SOX9 | Human Bone Marrow-Derived MSCs | Induction of Expression | nih.govdartmouth.eduresearchgate.net |
| Collagen IIα1 | Human Bone Marrow-Derived MSCs | Induction of Expression | nih.govdartmouth.eduresearchgate.net |
| Aggrecan | Human Bone Marrow-Derived MSCs | Induction of Expression | nih.govdartmouth.eduresearchgate.net |
Modulation of Growth Factors and Matrix Remodeling Enzymes (e.g., TGF-β, BMPs, Smads, TIMPs, MMPs)
CDDO-Im influences the expression and activity of various growth factors and matrix remodeling enzymes critical for cartilage and bone homeostasis. Studies in mouse calvaria organ cultures showed that CDDO-Im treatment increased the levels of TGF-β, BMPs 2 and 4, Smads 3, 4, 6, and 7, and TIMPs-1 and -2. nih.govresearchgate.net Conversely, MMP-9 expression was strongly down-regulated. nih.govresearchgate.net In human bone marrow-derived mesenchymal stem cells, CDDO-Im induced the expression of BMP-2 and phospho-Smad5. nih.govdartmouth.educreative-diagnostics.com Furthermore, CDDO-Im has been shown to activate the TGF-beta/Smad signaling pathway, enhancing the phosphorylation of receptor-regulated Smads, specifically phospho-Smad3 and phospho-Smad1/5, and inducing the expression of Smad4 in other cell types. nih.gov This modulation of signaling pathways and enzyme activity highlights a potential mechanism by which CDDO-Im influences extracellular matrix composition and cellular differentiation. The activation of the Smad signaling pathway by triterpenoids is indicated as an important mechanism in differentiation processes. nih.gov
Table 2: Modulation of Growth Factors and Enzymes by CDDO-Im in Mouse Calvaria Organ Culture
| Molecule | Effect of CDDO-Im Treatment | Reference |
| TGF-β | Increased | nih.govresearchgate.net |
| BMP-2 | Increased | nih.govresearchgate.net |
| BMP-4 | Increased | nih.govresearchgate.net |
| Smad3 | Increased | nih.govresearchgate.net |
| Smad4 | Increased | nih.govresearchgate.net |
| Smad6 | Increased | nih.govresearchgate.net |
| Smad7 | Increased | nih.govresearchgate.net |
| TIMP-1 | Increased | nih.govresearchgate.net |
| TIMP-2 | Increased | nih.govresearchgate.net |
| MMP-9 | Strongly Down-regulated | nih.govresearchgate.net |
Neuroprotective Effects
CDDO-Im and its derivatives have demonstrated neuroprotective effects in various preclinical models, often linked to the activation of the Nrf2 signaling pathway. ahajournals.orgplos.orgmdpi.com
Amelioration of Alzheimer's Disease-Related Pathological Changes
Studies using Alzheimer's disease (AD) model mice have explored the potential of CDDO-Im derivatives to ameliorate AD-related pathological changes. For instance, a synthetic oleanane triterpenoid, CDDO-2P-Im, which exhibits strong NRF2-inducing activity, was tested in APP/TAU mice. researchgate.netnih.govpatsnap.com CDDO-2P-Im treatment in these mice significantly decreased Aβ42 levels and consequently reduced the ratio of Aβ42/Aβ40, a critical marker for amyloid plaque formation. researchgate.netnih.govpatsnap.com LC-MS/MS analysis confirmed that CDDO-2P-Im was delivered to the brains of these mice. researchgate.netnih.gov The amelioration of AD-related pathological changes by CDDO-2P-Im is supported by its induction of detoxification and antioxidant gene targets of NRF2 and elevation of reduced glutathione (GSH) levels in the mouse brain. researchgate.netnih.govpatsnap.com Another derivative, CDDO-methylamide (CDDO-MA), has also been shown to reduce β-amyloid deposition and improve memory in a transgenic mouse model of Alzheimer's disease. plos.orgmdpi.comresearchgate.net
Regulation of Amyloid-beta Levels
As highlighted in the context of Alzheimer's disease, CDDO-Im derivatives, such as CDDO-2P-Im, have shown an ability to regulate amyloid-beta (Aβ) levels in AD model mice. Specifically, CDDO-2P-Im treatment led to a significant decrease in Aβ42 levels and the Aβ42/Aβ40 ratio in APP/TAU mice. researchgate.netnih.govpatsnap.com This suggests that CDDO-Im derivatives may influence the processing or clearance of specific amyloid-beta species implicated in AD pathogenesis.
Table 3: Effect of CDDO-2P-Im on Amyloid-beta Levels in APP/TAU Mice
| Analyte | Effect of CDDO-2P-Im Treatment | Reference |
| Aβ42 levels | Significantly Decreased | researchgate.netnih.govpatsnap.com |
| Aβ40 levels | No significant change | researchgate.netnih.gov |
| Aβ42/Aβ40 ratio | Decreased | researchgate.netnih.govpatsnap.com |
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| CDDO-Im | 9958995 |
| CDDO-Ethyl amide | - |
| CDDO-Me | - |
| CDDO-2P-Im | 135397767 |
| SOX9 | - |
| Aggrecan | - |
| TGF-β | - |
| BMP-2 | - |
| BMP-4 | - |
| Smad3 | - |
| Smad4 | - |
| Smad5 | - |
| Smad6 | - |
| Smad7 | - |
| TIMP-1 | - |
| TIMP-2 | - |
| MMP-9 | - |
| Aβ40 | - |
| Aβ42 | - |
| GSH | - |
| Nrf2 | - |
CDDO-Im, a synthetic oleanane triterpenoid, has garnered attention for its diverse biological activities, particularly its preclinical efficacy and therapeutic potential in various disease models. This article focuses specifically on the documented effects of CDDO-Im in the context of cartilage and bone health, as well as its neuroprotective properties, drawing upon available research findings.
Induction in Organ Cultures (e.g., Mouse Calvaria)
Studies have investigated the ability of CDDO-Im to induce chondrogenesis in organ cultures, such as those derived from newborn mouse calvaria. At concentrations as low as 200 nM, CDDO-Im has been shown to induce chondrogenesis in this model. nih.gov The resulting cartilage phenotype was assessed through histological methods, including metachromatic toluidine blue staining for proteoglycans and immunohistochemical staining for type II collagen. nih.gov
Differentiation of Human Bone Marrow-Derived Mesenchymal Stem Cells
CDDO-Im has demonstrated the capacity to induce chondrogenic differentiation in human bone marrow-derived mesenchymal stem cells (hBM-MSCs). Treatment of hBM-MSCs with CDDO-Im at a concentration of 100 nM induced the expression of key markers associated with chondrogenesis. nih.govdartmouth.edu This suggests a potential role for CDDO-Im in promoting the differentiation of these multipotent cells towards a chondrogenic lineage. googleapis.com
Upregulation of Chondrocyte Markers (SOX9, Type II Collagen α1, Aggrecan)
Research indicates that CDDO-Im treatment leads to the upregulation of crucial chondrocyte markers. In organ cultures of mouse calvaria, real-time polymerase chain reaction (PCR) analysis revealed increased mRNA expression of SOX9 and type II collagen (alpha1) after a 7-day treatment with CDDO-Im. nih.govresearchgate.net Similarly, treatment of human bone marrow-derived mesenchymal stem cells with CDDO-Im induced the expression of SOX9, collagen IIα1, and aggrecan. nih.govdartmouth.eduresearchgate.net
Table 1: Effect of CDDO-Im on Chondrocyte Marker Expression
| Marker | Model System | Effect of CDDO-Im Treatment | Reference |
| SOX9 | Mouse Calvaria Organ Culture | Upregulation (mRNA) | nih.govresearchgate.net |
| Type II Collagen α1 | Mouse Calvaria Organ Culture | Upregulation (mRNA) | nih.govresearchgate.net |
| SOX9 | Human Bone Marrow-Derived MSCs | Induction of Expression | nih.govdartmouth.eduresearchgate.net |
| Collagen IIα1 | Human Bone Marrow-Derived MSCs | Induction of Expression | nih.govdartmouth.eduresearchgate.net |
| Aggrecan | Human Bone Marrow-Derived MSCs | Induction of Expression | nih.govdartmouth.eduresearchgate.net |
Modulation of Growth Factors and Matrix Remodeling Enzymes (e.g., TGF-β, BMPs, Smads, TIMPs, MMPs)
CDDO-Im influences the expression and activity of various growth factors and matrix remodeling enzymes critical for cartilage and bone homeostasis. Studies in mouse calvaria organ cultures showed that CDDO-Im treatment increased the levels of TGF-β, BMPs 2 and 4, Smads 3, 4, 6, and 7, and TIMPs-1 and -2. nih.govresearchgate.net Conversely, MMP-9 expression was strongly down-regulated. nih.govresearchgate.net In human bone marrow-derived mesenchymal stem cells, CDDO-Im induced the expression of BMP-2 and phospho-Smad5. nih.govdartmouth.educreative-diagnostics.com Furthermore, CDDO-Im has been shown to activate the TGF-beta/Smad signaling pathway, enhancing the phosphorylation of receptor-regulated Smads, specifically phospho-Smad3 and phospho-Smad1/5, and inducing the expression of Smad4 in other cell types. nih.gov This modulation of signaling pathways and enzyme activity highlights a potential mechanism by which CDDO-Im influences extracellular matrix composition and cellular differentiation. The activation of the Smad signaling pathway by triterpenoids is indicated as an important mechanism in differentiation processes. nih.gov
Table 2: Modulation of Growth Factors and Enzymes by CDDO-Im in Mouse Calvaria Organ Culture
| Molecule | Effect of CDDO-Im Treatment | Reference |
| TGF-β | Increased | nih.govresearchgate.net |
| BMP-2 | Increased | nih.govresearchgate.net |
| BMP-4 | Increased | nih.govresearchgate.net |
| Smad3 | Increased | nih.govresearchgate.net |
| Smad4 | Increased | nih.govresearchgate.net |
| Smad6 | Increased | nih.govresearchgate.net |
| Smad7 | Increased | nih.govresearchgate.net |
| TIMP-1 | Increased | nih.govresearchgate.net |
| TIMP-2 | Increased | nih.govresearchgate.net |
| MMP-9 | Strongly Down-regulated | nih.govresearchgate.net |
Neuroprotective Effects
CDDO-Im and its derivatives have demonstrated neuroprotective effects in various preclinical models, often linked to the activation of the Nrf2 signaling pathway. ahajournals.orgplos.orgmdpi.com
Amelioration of Alzheimer's Disease-Related Pathological Changes
Studies using Alzheimer's disease (AD) model mice have explored the potential of CDDO-Im derivatives to ameliorate AD-related pathological changes. For instance, a synthetic oleanane triterpenoid, CDDO-2P-Im, which exhibits strong NRF2-inducing activity, was tested in APP/TAU mice. researchgate.netnih.govpatsnap.com CDDO-2P-Im treatment in these mice significantly decreased Aβ42 levels and consequently reduced the ratio of Aβ42/Aβ40, a critical marker for amyloid plaque formation. researchgate.netnih.govpatsnap.com LC-MS/MS analysis confirmed that CDDO-2P-Im was delivered to the brains of these mice. researchgate.netnih.gov The amelioration of AD-related pathological changes by CDDO-2P-Im is supported by its induction of detoxification and antioxidant gene targets of NRF2 and elevation of reduced glutathione (GSH) levels in the mouse brain. researchgate.netnih.govpatsnap.com Another derivative, CDDO-methylamide (CDDO-MA), has also been shown to reduce β-amyloid deposition and improve memory in a transgenic mouse model of Alzheimer's disease. plos.orgmdpi.comresearchgate.net
Regulation of Amyloid-beta Levels
As highlighted in the context of Alzheimer's disease, CDDO-Im derivatives, such as CDDO-2P-Im, have shown an ability to regulate amyloid-beta (Aβ) levels in AD model mice. Specifically, CDDO-2P-Im treatment led to a significant decrease in Aβ42 levels and the Aβ42/Aβ40 ratio in APP/TAU mice. researchgate.netnih.govpatsnap.com This suggests that CDDO-Im derivatives may influence the processing or clearance of specific amyloid-beta species implicated in AD pathogenesis.
Table 3: Effect of CDDO-2P-Im on Amyloid-beta Levels in APP/TAU Mice
| Analyte | Effect of CDDO-2P-Im Treatment | Reference |
| Aβ42 levels | Significantly Decreased | researchgate.netnih.govpatsnap.com |
| Aβ40 levels | No significant change | researchgate.netnih.gov |
| Aβ42/Aβ40 ratio | Decreased | researchgate.netnih.govpatsnap.com |
CDDO-Im, a synthetic triterpenoid, has emerged as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in regulating cellular defense against oxidative stress. The brain, with its high oxygen consumption, is particularly susceptible to oxidative damage, a key contributor to the pathogenesis of various neurological disorders tandfonline.com. Research indicates that CDDO-Im can effectively cross the blood-brain barrier, reaching brain tissue in mouse models mdpi.comahajournals.orgresearchgate.netnih.govoup.com.
Studies have demonstrated that CDDO-Im enhances antioxidant defenses in brain tissue primarily through the activation of the Nrf2/antioxidant response element (ARE) pathway. Upon activation, Nrf2 translocates to the nucleus and binds to ARE sequences, initiating the transcription of numerous cytoprotective and antioxidant genes acs.orgaacrjournals.orgdtic.mil.
One of the key enzymes upregulated by CDDO-Im in brain tissue is heme oxygenase-1 (HO-1) ahajournals.orgnih.govahajournals.orgnih.gov. HO-1 is a phase 2 enzyme involved in the degradation of heme, producing biliverdin, carbon monoxide, and free iron, all of which have cytoprotective properties nih.govahajournals.org. Studies in primary neuronal cultures and in vivo models of ischemic injury have shown that CDDO-Im treatment leads to robust HO-1 expression ahajournals.orgnih.govahajournals.orgnih.gov. For instance, treatment of primary neurons with CDDO-Im (50–300 nmol/L) resulted in an approximately 8-fold upregulation of HO-1 expression nih.govahajournals.org. In rat models of global ischemia, intracerebroventricular (ICV) infusion of CDDO-Im (0.5–1.5 μg) augmented HO-1 expression in hippocampal neurons nih.govahajournals.orgnih.gov. This upregulation of HO-1 by CDDO-Im has been shown to be dependent on Nrf2 activation, as Nrf2 knockdown with shRNA blocked CDDO-Im-induced HO-1 expression in neuronal cultures ahajournals.orgnih.govahajournals.org.
Research in mouse models of Alzheimer's disease (AD) using a CDDO derivative, CDDO-4(-pyridin-2-yl)-imidazole (CDDO-2P-Im), which effectively crosses the blood-brain barrier, demonstrated that it induced the expression of detoxification and antioxidant gene targets of Nrf2 and elevated reduced glutathione (GSH) levels in the mouse brain researchgate.netnih.govoup.comresearchgate.net. Elevated GSH levels are crucial for cellular defense against oxidative stress researchgate.netuncg.edu.
In models of ischemic injury, such as oxygen-glucose deprivation (OGD) in neuronal cultures and focal cerebral ischemia in mice, CDDO-Im treatment has been shown to attenuate neuronal injury, and this protective effect is associated with the upregulation of HO-1 and activation of Nrf2 ahajournals.orgnih.govahajournals.orgnih.govresearchgate.net. Furthermore, CDDO-Im treatment reduced malondialdehyde (MDA) content, a marker of lipid peroxidation, and increased superoxide (B77818) dismutase (SOD) activity in a rat model of post-stroke depression, indicating a reduction in oxidative stress nih.gov.
The neuroprotective effects of CDDO-Im mediated by enhanced antioxidant defenses have also been observed in other neurological contexts. In a rat model of subarachnoid hemorrhage (SAH), CDDO treatment (a related compound) increased the expression of Nrf2 and HO-1 in the cortex and hippocampus, which was associated with reduced neuronal cell apoptosis mdpi.comnih.gov. Studies in models of retinal ganglion cell death induced by oxidative stress also showed that CDDO-Im, as a potent Nrf2 activator, increased the survival of neuronal cells and eliminated neuronal loss by activating Nrf2 translocation and initiating the transcription of phase II and antioxidant genes niph.go.jpijbs.com.
The mechanism by which CDDO-Im activates Nrf2 is believed to involve its interaction with Kelch-like ECH-associated protein 1 (Keap1), a protein that typically sequesters Nrf2 in the cytoplasm, leading to its degradation. CDDO-Im, likely through Michael addition with cysteine residues on Keap1, disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate ARE-driven gene expression ahajournals.orgaacrjournals.orgnih.govmdpi.comresearchgate.net.
Here is a summary of some research findings related to CDDO-Im and antioxidant enzymes in brain tissue:
| Study Model | CDDO-Im Concentration/Dose | Key Antioxidant Enzyme/Marker Affected | Observed Effect | Citation |
| Primary Neuronal Cultures (OGD model) | 50–300 nmol/L | HO-1 | ~8-fold upregulation | nih.govahajournals.orgresearchgate.net |
| Rat Brain (Global Ischemia model) | 0.5–1.5 μg (ICV) | HO-1 | Augmented expression in hippocampal neurons | nih.govahajournals.orgnih.gov |
| Mouse Brain (Focal Ischemia model) | 10–100 μg (intraperitoneal) | HO-1 | Enhanced expression | nih.govahajournals.orgnih.gov |
| Mouse Brain (APP/TAU AD model) (CDDO-2P-Im) | Not specified | Nrf2 target genes, GSH | Induced expression, Elevated levels | researchgate.netnih.govoup.comresearchgate.net |
| Rat Brain (Post-stroke depression model) | Not specified | MDA, SOD, HO-1, NQO1 | Decreased MDA, Increased SOD activity, Increased HO-1 and NQO1 protein levels | nih.gov |
| Rat Brain (Subarachnoid Hemorrhage model) (CDDO) | 10, 20 mg/kg | Nrf2, HO-1 | Increased expression in cortex and hippocampus | mdpi.comnih.gov |
| Retinal Neuronal Cell Line (661W) (Oxidative Stress) | Not specified | ROS | Inhibited ROS increment | ijbs.com |
| Mouse Retina (Nerve Crush model) | 30 µmol/kg | NQO1, HO-1, Gclm, Gclc, Gsta4, Txnrd | Induced expression (Nrf2-dependent) | niph.go.jp |
This table summarizes findings from various preclinical studies, highlighting CDDO-Im's ability to enhance antioxidant defenses in brain tissue across different models of neurological insult.
Structure Activity Relationships Sar and Analogue Development
Comparative Analysis with CDDO and CDDO-Methyl Ester (CDDO-Me)
CDDO-Im is part of a family of synthetic oleanane (B1240867) triterpenoids that includes CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) and CDDO-Methyl Ester (CDDO-Me, also known as bardoxolone (B1667749) methyl). Comparisons among these compounds have shed light on the structural features critical for their distinct pharmacological profiles.
Role of Bifunctional Nature vs. Monofunctional Analogs
CDDO-Im is often described as a bifunctional molecule, in contrast to monofunctional analogues like CDDO-Me. This bifunctionality arises from the presence of a second reactive site, the imidazolide (B1226674) moiety, in addition to the α,β unsaturated ketones in the A and C rings that are common to CDDO derivatives. The α,β unsaturated ketones are considered essential for the pharmacological action of CDDO derivatives, enabling covalent binding to cysteine residues in proteins through Michael addition. liverpool.ac.uk Unlike CDDO-Me, the imidazolide moiety in CDDO-Im confers a greater potential for irreversible acylation of nucleophilic amino acid residues on proteins. liverpool.ac.uk This difference in reactivity contributes to CDDO-Im having several biological activities not shared with CDDO-Me. liverpool.ac.uk
Influence of Imidazolide Moiety on Potency and Specificity
The imidazolide moiety significantly influences the potency and specificity of CDDO-Im. In many instances, CDDO-Im has been shown to be significantly more potent than CDDO-Me and considerably more potent than CDDO-free acid. liverpool.ac.uk This enhanced potency is particularly notable in the suppression of macrophage production of inducible nitric oxide synthase (iNOS), an Nrf2-dependent gene, where CDDO-Im was found to be more than 1,000-fold more potent than CDDO-Me or CDDO-free acid in primary macrophage cultures. liverpool.ac.ukcaymanchem.com The imidazolide group's ability to undergo irreversible acylation contributes to CDDO-Im's covalent binding to multiple amino acid residues on target proteins, including cysteine, lysine (B10760008), and tyrosine residues on Keap1. liverpool.ac.uk This broader reactivity profile, compared to the more limited covalent binding of CDDO-Me, is thought to contribute to the increased potency and potentially different specificities observed with CDDO-Im. liverpool.ac.uk
Development of CDDO-Im Analogs with Modified Properties
The understanding of CDDO-Im's SAR has driven the development of numerous analogues aimed at improving properties such as potency, stability, and pharmacokinetics.
Pyridyl Analogues for Enhanced Pharmacokinetics and Brain Penetration
To address limitations in stability and pharmacokinetics observed with CDDO-Im, pyridyl analogues have been developed. Two such analogues are CDDO-2P-Im (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole) and CDDO-3P-Im (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-3-yl)-1H-imidazole). researchgate.netnih.gov These pyridyl analogues were synthesized to exhibit higher stability in human plasma compared to the original CDDOs. researchgate.net Studies have shown that CDDO-2P-Im exhibits more stable pharmacokinetics than CDDO-Im. researchgate.net The inclusion of a pyridyl functional group is considered a promising strategy to increase the metabolic stability of drugs and potentially enhance brain penetration. researchgate.net These pyridyl analogues have demonstrated comparable potency to CDDO-Im in inducing differentiation and apoptosis in certain cancer cell lines at nanomolar concentrations. nih.gov They have also shown effectiveness in suppressing inflammation and elevating levels of protective enzymes in vivo. nih.gov
Other Derivatives (e.g., CDDO-Ethyl Amide, CDDO-DFPA)
Beyond pyridyl analogues, other derivatives of CDDO, including those structurally related to CDDO-Im through modifications at the C-28 position, have been synthesized and investigated.
CDDO-Ethyl Amide (CDDO-EA) is a derivative where the imidazolide moiety at the C-28 position is replaced by an ethyl amide group. plos.orgnih.govbiorxiv.org CDDO-EA has been shown to activate the Nrf2/ARE pathway and inhibit the NF-κB pathway, similar to CDDO-Me and CDDO-Im. biorxiv.orgmedchemexpress.com It has demonstrated effects on cell differentiation and chondrogenesis. nih.gov Research indicates CDDO-EA can protect against inflammation and exhibit anti-diabetic properties in preclinical models. biorxiv.org
CDDO-DFPA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-difluoro-propyl-amide) is another synthetic triterpenoid (B12794562) derivative. dntb.gov.uaresearchgate.net CDDO-DFPA has been identified as an Nrf2 inducer and NF-κB inhibitor. jove.com Studies have shown that CDDO-DFPA can modulate the phenotype of dendritic cells, leading to the induction of protective factors like HO-1, TGF-β, and IL-10, while repressing pro-inflammatory cytokines. researchgate.net This analogue has shown potential therapeutic utility in models of autoimmune disorders. researchgate.net
These examples highlight how modifications to the core CDDO structure, particularly at the C-28 position, can lead to analogues with varied pharmacological profiles, improved stability, and altered tissue distribution, offering potential advantages for specific therapeutic applications.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| CDDO-Im | 9958995 |
| CDDO | 451662 |
| CDDO-Methyl Ester | 400769 |
| CDDO-2P-Im | 135397767 |
| CDDO-3P-Im | Not readily available in search results |
| CDDO-Ethyl Amide | 44159258 |
| CDDO-DFPA | Not readily available in search results |
Interactive Data Tables
Data tables based on the text are provided below.
Table 1: Comparison of Potency in iNOS Suppression in Macrophages
| Compound | Relative Potency (vs. CDDO-Me or CDDO) | Reference |
| CDDO-Im | >1000-fold more potent | liverpool.ac.uk |
| CDDO-Me | Less potent | liverpool.ac.uk |
| CDDO-free acid | Less potent | liverpool.ac.uk |
Table 2: Pharmacokinetic Stability Comparison
| Compound | Stability in Human Plasma | Reference |
| CDDO-2P-Im | Higher stability | researchgate.net |
| CDDO-3P-Im | Higher stability | researchgate.net |
| CDDO-Im | Lower stability | researchgate.net |
Table 3: Effect on Nrf2-Regulated Genes in Mouse Tissues (Relative to CDDO-Im)
| Compound | HO-1 Induction | NQO1 Induction | Reference |
| CDDO-2P-Im | Yes | Yes | researchgate.net |
| CDDO-3P-Im | Yes | Yes | researchgate.net |
Note: Specific quantitative data for Table 3 was not consistently available across sources to create a detailed comparative table, but sources indicate these analogues induce HO-1 and NQO1 expression. researchgate.net
Mechanistic Basis for Differential Potency and Activity of Derivatives
The differential potency and activity observed among CDDO-Im and its derivatives are fundamentally linked to variations in their chemical structures and the resulting interactions with multiple cellular targets. These synthetic triterpenoids, derived from oleanolic acid, exert their effects through various mechanisms, including the modulation of the Keap1/Nrf2 pathway, STAT3 signaling, NF-κB signaling, and interactions with other proteins like mTOR and components of the actin cytoskeleton mdpi.comresearchgate.netnih.govnih.govplos.orgmdpi.comresearchgate.net.
A key mechanism for CDDO derivatives, including CDDO-Im, involves covalent binding to cysteine residues on target proteins, primarily through Michael addition at the α,β-unsaturated ketones in the A and C rings liverpool.ac.ukdovepress.com. This covalent modification can disrupt protein-protein interactions and induce conformational changes, leading to a pharmacological response liverpool.ac.uk. The presence of these electrophilic Michael acceptor sites is considered essential for the potent anti-inflammatory activity of synthetic triterpenoids dovepress.com.
CDDO-Im is notably more potent than CDDO-Me and CDDO-free acid in many instances, although not universally liverpool.ac.uk. This greater potency is particularly evident in the suppression of macrophage production of inducible nitric oxide synthase (iNOS) liverpool.ac.ukcaymanchem.comaacrjournals.org. Unlike the monofunctional CDDO-Me, CDDO-Im possesses a second reactive site, the imidazolide group, which allows it to covalently bind to amino acids other than cysteine, such as arginine and serine, and even cross-link them to adjacent cysteine residues on target proteins like glutathione (B108866) S-transferase pi (GSTP) and Keap1 liverpool.ac.uk. This bifunctional nature of CDDO-Im contributes to its distinct biological activities and enhanced potency compared to CDDO-Me liverpool.ac.uk.
The primary target for the Nrf2-activating effects of CDDO-Im and its derivatives is Keap1, a repressor protein that binds to Nrf2 and targets it for proteasomal degradation nih.govmdpi.comnih.gov. CDDO-Im binds covalently to Keap1, forming Michael adducts with multiple cysteine residues (at least 8 different cysteines) and acyl adducts with lysine and tyrosine residues liverpool.ac.uk. These modifications disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus, where it activates the transcription of antioxidant and detoxification genes liverpool.ac.uknih.govmdpi.com. Specific cysteine residues on Keap1, such as Cys151, Cys273, and Cys288, are critical for mediating the conformational changes that disrupt the Keap1-Nrf2 interaction liverpool.ac.uknih.govmdpi.com. Modeling studies suggest that adduct formation with residues like Tyr85 on Keap1 can stabilize the Keap1-Cul3 complex, potentially enhancing the potency of CDDO-Im liverpool.ac.uk. While CDDO-Im is a potent Nrf2 inducer, its electrophilic nature can lead to toxicity at higher concentrations, highlighting the need for derivatives with improved specificity nih.govmdpi.com.
Beyond the Keap1/Nrf2 pathway, CDDO-Im and its derivatives interact with other signaling molecules, contributing to their diverse activities. CDDO-Me, for instance, has been shown to inhibit the NF-κB pathway by directly inhibiting IKKβ at Cys-179 nih.gov. This interaction blocks the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB nih.govmedchemexpress.com. CDDO-Im has also been reported to interact with NF-κB researchgate.net. The differential effects on NF-κB signaling among derivatives can contribute to variations in their anti-inflammatory potency dovepress.comnih.gov.
STAT3 is another significant target modulated by CDDO-Im. CDDO-Im is a potent suppressor of STAT signaling and can upregulate inhibitors of STATs like suppressor of cytokine signaling-1 and SH2-containing phosphatase-1 researchgate.net. It has been identified as a STAT3 inhibitor capable of inducing apoptosis in cancer cells nih.gov. The interaction with STAT3 provides a mechanistic basis for its use in controlling inflammation and cell proliferation researchgate.netscbt.commdpi.com.
Furthermore, studies have shown that CDDO-Im and CDDO-Me can associate with actin cytoskeleton proteins, including the Arp3 subunit of the Arp2/3 complex researchgate.net. This interaction can inhibit branched actin polymerization and ultimately impair cell migration researchgate.netresearchgate.net. Differential binding affinities or effects on these cytoskeletal components among derivatives could influence their impact on cell motility and invasiveness.
The concentration of CDDO-Im also plays a crucial role in determining its biological effects, with low nanomolar concentrations primarily activating Nrf2 for cytoprotection, while higher concentrations can induce apoptosis through mechanisms like mitochondrial glutathione depletion and increased reactive oxygen species plos.orgmdpi.com. This dose-dependent differential activity underscores the complexity of the mechanistic basis for CDDO-Im and its derivatives.
The development of analogues, such as CDDO-2P-Im (a pyridyl analogue), has aimed to improve pharmacokinetic properties and stability while retaining desirable activities researchgate.net. CDDO-2P-Im, for example, has shown better stability and brain pharmacokinetics compared to CDDO-Im and can induce Nrf2 target genes in the brain researchgate.net. This highlights how structural modifications can influence distribution and target engagement, leading to differential effects in specific tissues researchgate.net.
The differential potency and activity of CDDO-Im derivatives arise from a complex interplay of factors, including:
The number and reactivity of electrophilic centers and other functional groups.
Differential binding affinities and covalent modification patterns on key targets like Keap1, IKKβ, STAT3, and cytoskeletal proteins.
The ability to engage multiple pathways simultaneously.
Context-dependent effects influenced by concentration and cellular environment.
Understanding these intricate mechanistic differences is crucial for the rational design of novel CDDO derivatives with improved potency, specificity, and therapeutic profiles.
| Compound Name | Key Target Interaction(s) | Proposed Mechanism for Differential Activity/Potency |
| CDDO-Im | Keap1 (Covalent binding to multiple cysteines, lysines, tyrosines), STAT3, NF-κB, mTOR, Arp2/3 | Bifunctional nature allows covalent binding beyond cysteines, potentially leading to distinct interactions and enhanced potency compared to monofunctional derivatives like CDDO-Me. liverpool.ac.uk |
| CDDO-Me | Keap1 (Covalent binding to cysteines), IKKβ (Cys-179) | Primarily monofunctional covalent binding. Specific interaction with IKKβ contributes to NF-κB inhibition. liverpool.ac.uknih.gov |
| CDDO-2P-Im | Keap1, Nrf2 target genes | Pyridyl substitution improves metabolic stability and brain pharmacokinetics, leading to differential tissue distribution and effects compared to CDDO-Im. researchgate.net |
Methodological Approaches in Cddo Im Research
In Vitro Cellular Studies
In vitro research using various cell lines and culture models is a primary approach to evaluate the effects of CDDO-Im. These studies provide insights into the compound's mechanisms of action at the cellular level.
Cell Line Selection and Culture Models
Researchers utilize a diverse range of cell lines to study the effects of CDDO-Im, reflecting its potential applications across different disease contexts, particularly in cancer research. Common cell lines include those derived from leukemia (e.g., U937, THP-1, HL-60, BCWM.1), breast cancer (e.g., SUM159, MDA-MB-231, BRCA1-mutated lines like W780, W0069, B8701), prostate cancer (e.g., LNCaP, PC-3, DU145, PPC-1, ALVA-31), pancreatic cancer (e.g., MiaPaCa-2, Panc-1), lung carcinoma (e.g., A549, VC1), glioblastoma (e.g., GBM8401, GBM8901), liposarcoma (e.g., LiSa-2), and ovarian cancer (e.g., A2780, HEY, SKOV-3, OVCAR-3). nih.govnih.govexlibrisgroup.com.cnaacrjournals.orgnih.govplos.orgiiarjournals.orgzen-bio.comselleckchem.comallenpress.comnih.govaacrjournals.orgmedchemexpress.comresearchgate.netaacrjournals.orgomicsdi.org Additionally, studies have utilized human umbilical vein endothelial cells (HUVECs) and primary chondrocytes to investigate specific effects of CDDO-Im. nih.govnih.gov Mouse cell lines, such as iMycEμ-1 and iMycEμ-2 derived from c-Myc-induced neoplasms, and normal mouse 3T3 fibroblasts, are also employed. nih.govexlibrisgroup.com.cnnih.gov Cell culture conditions typically involve standard growth media supplemented with serum, maintained at 37°C in a humidified atmosphere with 5% CO2. nih.govnih.gov
Assessment of Cell Proliferation and Viability
Cell proliferation and viability are commonly assessed using various colorimetric and luminescent assays. The MTS assay (CellTiter 96 AQueous One Solution Proliferation Assay) is frequently used, where the absorbance at 490 nm is measured as an indicator of viable cells. iiarjournals.orgnih.gov The MTT assay is another widely reported method. plos.org Thymidine incorporation assays are also employed to measure cell proliferation. nih.gov The trypan blue exclusion test is a direct method for determining cell viability by selectively staining non-viable cells. nih.gov These assays help determine the half-maximal inhibitory concentration (IC50) of CDDO-Im in different cell lines. For instance, CDDO-Im has shown high activity in suppressing proliferation of human leukemia and breast cancer cell lines with IC50 values of approximately 10-30 nM. selleckchem.commedchemexpress.comresearchgate.net Studies have demonstrated dose-dependent inhibition of proliferation by CDDO-Im in various cancer cell lines, including those from Waldenström macroglobulinemia, prostate cancer, pancreatic cancer, and triple-negative breast cancer. nih.govplos.orgiiarjournals.orgnih.gov
Here is an example of cell viability data using the MTS assay:
| Cell Line | CDDO-Im Concentration | Viability (% of Control) | Reference |
| LNCaP | 1.25 µM | 43-57 | iiarjournals.org |
| PC-3 | 1.25 µM | 43-57 | iiarjournals.org |
| DU145 | 1.25 µM | 43-57 | iiarjournals.org |
| MiaPaCa-2 | 1.25 µM | 52-82 | nih.gov |
| Panc-1 | 1.25 µM | 46-73 | nih.gov |
| SUM159 | 50 nM | Significantly inhibited | plos.org |
| MDA-MB-231 | 50 nM | Significantly inhibited | plos.org |
| BCWM.1 | 62.5 nM | ~90 | nih.gov |
Apoptosis and Cell Death Assays (e.g., Annexin V, Propidium (B1200493) Iodide)
Apoptosis and cell death are frequently assessed using flow cytometry-based assays, such as Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer cell membrane during early apoptosis, while PI is a DNA stain that enters cells with compromised membranes, indicating late apoptosis or necrosis. nih.govfrontiersin.org By using both stains, researchers can differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic or necrotic cells (Annexin V+/PI+), and dead cells (Annexin V-/PI+). nih.gov These assays have shown that CDDO-Im induces apoptosis in various cancer cell lines, including BRCA1-mutated breast cancer cells, prostate cancer cells, and Waldenström macroglobulinemia cells. nih.govnih.govaacrjournals.org For example, CDDO-Im induced apoptosis in three different BRCA1-deficient cancer cell lines but had no effect on normal mouse 3T3 fibroblasts. nih.gov In Waldenström macroglobulinemia cells, viability assessed by Annexin-V and PI staining showed approximately 90% viability at 62.5 nM CDDO-Im. nih.gov Caspase activation and PARP degradation, key markers of apoptosis, are also assessed, often by Western blotting. nih.govaacrjournals.orgnih.gov
Cell Cycle Analysis
Cell cycle analysis is typically performed using flow cytometry after staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) or 7-amino-actinomycin D (7-AAD). nih.govnih.govfrontiersin.org Cells are fixed and stained, and flow cytometry is used to measure the DNA content of individual cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.govfrontiersin.org CDDO-Im has been shown to induce cell cycle arrest in specific phases depending on the cell type and concentration. For instance, CDDO-Im arrested Waldenström macroglobulinemia B cells in G0/G1 phase. nih.gov In contrast, CDDO-Im treatment at 200 nM for 24 hours markedly induced cell cycle arrest at the G2/M phase in SUM159 and MDA-MB-231 triple-negative breast cancer cells. plos.org
Here is an example of cell cycle distribution data after CDDO-Im treatment:
| Cell Line | CDDO-Im Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| BCWM.1 | Indicated Doses | 24 h | Arrested | - | - | nih.gov |
| SUM159 | 200 nM | 24 h | - | - | 53.1 ± 9.3 | plos.org |
| MDA-MB-231 | 200 nM | 24 h | - | - | 39.8 ± 7.7 | plos.org |
Gene Expression Analysis (e.g., Real-time PCR, Microarray)
Gene expression analysis is used to investigate how CDDO-Im affects the transcription of various genes. Techniques include real-time PCR (qPCR) for quantifying specific mRNA levels and microarray analysis for high-throughput profiling of the expression of thousands of genes simultaneously. exlibrisgroup.com.cnzen-bio.comnih.gov RNA is isolated from treated and control cells, converted to cDNA, and then analyzed. exlibrisgroup.com.cnaacrjournals.orgnih.gov Microarray analysis has revealed that CDDO-Im can significantly up-regulate or down-regulate the expression of genes involved in various pathways, including apoptosis, cell cycling, NFκB signaling, stress and toxicity responses, and lipogenesis. exlibrisgroup.com.cnnih.govzen-bio.com For example, microarray analysis showed that CDDO-Im treatment of iMycEμ-1 and iMycEμ-2 cells led to the up-regulation of 30 genes involved in these processes. exlibrisgroup.com.cnnih.gov Real-time PCR has been used to confirm the changes in expression of specific genes, such as fatty acid synthase (FAS) and S14, which were decreased by CDDO-Im in liposarcoma cells. zen-bio.com CDDO-Im is known to increase the expression of genes regulated by Nrf2, such as HMOX1 and NQO1. aacrjournals.orgnih.govresearchgate.net
Here is an example of gene expression changes observed with CDDO-Im treatment:
| Cell Line | CDDO-Im Concentration | Treatment Duration | Gene | Fold Change (vs Control) | Reference |
| U937 | 100 nM | 4 hours | HO-1 mRNA | Increased | aacrjournals.org |
| iMycEμ-1 | Sub-micromolar | Not specified | Caspase 14 | ≥10 fold up-regulation | exlibrisgroup.com.cnnih.gov |
| iMycEμ-1 | Sub-micromolar | Not specified | Hmox1 | ≥10 fold up-regulation | exlibrisgroup.com.cnnih.gov |
| LiSa-2 | 100 nM | 15 days | FAS mRNA | ~70% decrease | zen-bio.com |
Protein Expression and Modification Analysis (e.g., Western Blotting, Phosphorylation Studies)
Western blotting is a widely used technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation, in cell lysates. nih.govaacrjournals.orgzen-bio.comallenpress.comaacrjournals.orgnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net Cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. nih.govaacrjournals.org This method is crucial for investigating the effects of CDDO-Im on protein levels, activation (e.g., cleavage of caspases, phosphorylation of signaling proteins), and degradation. Studies have used Western blotting to show that CDDO-Im induces cleavage of caspase-3 and PARP, indicating apoptosis. nih.govaacrjournals.org It has also been used to demonstrate the down-regulation of proteins like FAS, N-cadherin, cyclin D1, and VEGF in certain cancer cells. zen-bio.comallenpress.com Furthermore, Western blotting has been instrumental in showing that CDDO-Im can affect the phosphorylation status of proteins like AKT and ribosomal S6, indicating its impact on signaling pathways such as PI3K and mTOR. aacrjournals.orgresearchgate.net Analysis of nuclear and cytoplasmic protein fractions by Western blot is used to assess the translocation of proteins like Nrf2. nih.govresearchgate.net
Reporter Gene Assays for Pathway Activation
Reporter gene assays are a common in vitro method used to assess the activation of specific signaling pathways by compounds like CDDO-Im. These assays typically involve cells transfected with a construct containing a reporter gene (such as luciferase) under the control of a promoter that is responsive to the transcription factor of interest. For CDDO-Im, which is known to activate the Nrf2 pathway, assays utilizing constructs with Antioxidant Response Elements (AREs) are frequently employed. acs.orgindigobiosciences.complos.org
In an ARE-dependent luciferase reporter assay, cells engineered to express luciferase under the control of ARE promoters are treated with CDDO-Im. indigobiosciences.complos.org Activation of Nrf2 by CDDO-Im leads to the translocation of Nrf2 to the nucleus and its binding to the AREs, subsequently driving the expression of the luciferase gene. The resulting luminescence signal is then measured to quantify the level of Nrf2 pathway activation. indigobiosciences.complos.org Studies have validated these assays using known Nrf2 activators like tert-butylhydroquinone (B1681946) (tBHQ) and CDDO-Im, demonstrating a dose-dependent increase in luminescence signal upon treatment with CDDO-Im. plos.org For instance, in AREc32 cells, a dose of 300 nM CDDO-Im resulted in over a 70-fold increase in luminescence. plos.org
CDDO-Im has been shown to increase the expression of Nrf2 target genes and activate heme oxygenase-1 (HO-1) in reporter assays using CV-1 cells. caymanchem.com Activation of the human HO-1 promoter by triterpenoids like CDDO-Im requires an ARE, a cyclic AMP response element, and an E Box sequence, with mutations in all three sequences eliminating promoter activity in response to the compounds. aacrjournals.org
Oxidative Stress Markers (e.g., Reactive Oxygen Species Measurement)
Assessment of oxidative stress is a critical aspect of CDDO-Im research, given its potent Nrf2 activating properties which are linked to antioxidant defense. caymanchem.comtocris.comnih.gov Reactive Oxygen Species (ROS) are key markers of oxidative stress and their levels are commonly measured using fluorescent dye-based assays in live cells. abcam.cnabcam.com
One widely used method is the DCFH-DA (2′,7′-dichlorofluorescein diacetate) fluorescence probe, which measures intracellular ROS levels. researchgate.net Upon entering the cell, DCFH-DA is deacetylated and then oxidized by ROS to fluorescent dichlorofluorescein (DCF), which can be detected by fluorescence microscopy or plate readers. abcam.cnabcam.comresearchgate.net Studies have shown that CDDO-Im treatment confers protection against increased ROS generation induced by various stimuli, such as glucose and serum starvation or starvation accompanied by hypoxia, in kidney epithelial cells. researchgate.net Less ROS generation was observed in CDDO-Im-treated cells compared to control cells. researchgate.net
Besides direct ROS measurement, oxidative stress can also be assessed indirectly by measuring markers of oxidative damage to biomolecules, such as lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4HNE), or protein carbonylation. abcam.cnabcam.commdpi.com Assays for superoxide (B77818) dismutase (SOD) activity, an antioxidant enzyme, are also used to evaluate the cellular antioxidant defense system. researchgate.net CDDO-Im has been shown to increase SOD activity and decrease MDA levels in cells subjected to injury. researchgate.net
CDDO-Im has been demonstrated to attenuate ROS production induced by inflammatory stimuli in neutrophils. nih.gov This antioxidant activity is mediated by the induction of the Nrf2 pathway. nih.gov
Differentiation Assays (e.g., Cell Surface Marker Expression)
CDDO-Im has been investigated for its ability to induce differentiation in various cell types, particularly cancer cells. Differentiation assays often involve evaluating changes in cell morphology and the expression of specific cell surface markers characteristic of a more differentiated state.
In U937 leukemia cells, CDDO-Im induces monocytic differentiation, which is measured by increased cell surface expression of CD11b and CD36. medchemexpress.comselleckchem.com Flow cytometry is a common technique used to quantify the expression levels of these cell surface markers. Studies have shown that CDDO-Im treatment leads to a dose-dependent increase in the percentage of cells expressing differentiation markers.
CDDO-Im has also been shown to affect the expression of cell surface markers related to apoptosis, such as DR4 and DR5, in breast cancer cells. aacrjournals.org Flow cytometry analysis revealed that CDDO-Im increased cell surface DR4 and DR5 expression in a concentration-dependent manner in MDA-MB-468 and T47D cells. aacrjournals.org
In the context of cancer stem cells, CDDO-Im treatment significantly reduced the subpopulation of CD24-/EpCAM+ cells in tumorsphere cultures of triple-negative breast cancer cells, suggesting an effect on stem cell properties. nih.gov
In Vivo Preclinical Animal Models
Preclinical animal models, primarily rodents, are extensively used to investigate the in vivo efficacy and mechanisms of action of CDDO-Im in various disease settings. These models allow for the assessment of the compound's effects on disease progression, pathological changes, and physiological parameters.
Rodent Models of Disease (e.g., Mouse Models of Emphysema, Renal Ischemia-Reperfusion, Hepatotoxicity, Cancer Xenografts)
CDDO-Im has been tested in several rodent models to evaluate its therapeutic potential. These include models of:
Emphysema: Mouse models of cigarette smoke-induced emphysema are used to study the protective effects of CDDO-Im on lung tissue damage and inflammation. pnas.org Assessment involves analyzing parameters like mean linear intercept (MLI) and septal thickness (S/V) to quantify emphysematous changes. pnas.org
Renal Ischemia-Reperfusion Injury: Mouse models of renal ischemia-reperfusion injury are used to investigate the protective effects of CDDO-Im on kidney function and histology following reduced blood flow and subsequent reperfusion. nih.govresearchgate.net Parameters assessed include survival rates, renal function markers, and histological evaluation of kidney damage. nih.gov
Hepatotoxicity: Mouse models of acetaminophen-induced liver injury are utilized to study the hepatoprotective effects of CDDO-Im. tocris.comrndsystems.com Assessment involves measuring markers of liver damage and evaluating liver histology. tocris.comrndsystems.com Preclinical studies in rats have also examined the protective effects of Nrf2 activation against aflatoxin B1-induced liver cancer. researchgate.net
Cancer Xenografts: Murine models involving the transplantation of human cancer cells (xenografts) are used to evaluate the effects of CDDO-Im on tumor growth and progression. caymanchem.commedchemexpress.com For example, CDDO-Im inhibited the growth of B16 murine melanoma and L1210 murine leukemia cells in vivo. caymanchem.commedchemexpress.com Studies in orthotopic breast cancer models have examined the impact of CDDO-Im on tumor microenvironment and immune cell infiltration. nih.gov
Nrf2-Deficient Animal Models for Pathway Dependence Studies
To confirm that the effects of CDDO-Im are mediated primarily through the Nrf2 pathway, studies often utilize Nrf2-deficient (Nrf2-/-) animal models. By comparing the effects of CDDO-Im in wild-type (Nrf2+/+) mice versus Nrf2-/- mice, researchers can determine the extent to which the observed outcomes are dependent on Nrf2 activation. nih.govpnas.orgnih.gov
Studies in Nrf2-deficient mice have shown that CDDO-Im did not confer protection against acute kidney injury or upregulate Nrf2 target genes in these animals, indicating that its mechanism of action in this model is primarily through Nrf2. nih.gov Similarly, in mouse models of cigarette smoke-induced emphysema, CDDO-Im did not significantly reduce indicators of emphysema in Nrf2-/- mice, further supporting the Nrf2-dependent nature of its protective effects in this context. pnas.org Pretreatment with CDDO-Im attenuated LPS-induced ROS generation and proinflammatory cytokine expression exclusively in Nrf2+/+ neutrophils but not in Nrf2-/- cells in mice. nih.govresearchgate.net
Assessment of Pathological and Physiological Parameters
Examples of parameters assessed include:
Survival Rate: Particularly in models of acute injury or lethal challenges, survival rate is a key physiological outcome. nih.gov
Renal Function: In kidney injury models, renal function is assessed through markers like serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). nih.gov
Lung Pathology: In emphysema models, pathological changes in the lungs, such as alveolar space enlargement (MLI) and septal destruction (S/V), are quantified through histological analysis. pnas.org
Liver Histology: In hepatotoxicity models, liver damage is evaluated through histological examination. tocris.comrndsystems.com
Inflammatory Markers: Levels of pro-inflammatory cytokines and chemokines in relevant tissues or biological fluids are measured to assess the anti-inflammatory effects of CDDO-Im. nih.govnih.govresearchgate.net
Oxidative Stress Markers: In vivo levels of oxidative stress markers, such as products of lipid peroxidation or protein carbonylation, can be measured in tissues. researchgate.net
Gene Expression: The expression levels of Nrf2 target genes (e.g., HO-1, NQO1, GCLC, GCLM) in relevant tissues are often measured using techniques like quantitative real-time PCR or Western blotting to confirm Nrf2 pathway activation in vivo. nih.govresearchgate.netpnas.orgnih.govresearchgate.net
Tumor Size and Growth: In cancer xenograft models, tumor volume and growth rate are monitored. caymanchem.commedchemexpress.com
Tissue Analysis for Biomarker Expression and Histology
Tissue analysis is a crucial method for evaluating the in vivo effects of CDDO-Im, allowing researchers to assess changes in biomarker expression and examine histological alterations in specific tissues. This approach provides insights into how CDDO-Im influences cellular processes and tissue architecture within a living organism.
Research has utilized tissue analysis to investigate the impact of CDDO-Im on various biomarkers. For instance, studies in mouse models have examined the effect of CDDO-Im on immune cell infiltration and cytokine secretion in pancreatic tissue. Immunohistochemistry (IHC) has been employed to stain for markers like CD45+ immune cells, revealing their distribution and abundance in pancreatic sections. In one study, CD45+ immune cells were found to be concentrated around early pancreatic intraepithelial neoplasia (PanIN) lesions in a mouse model of pancreatic cancer. oup.com
Furthermore, tissue analysis has been used to assess the expression of genes regulated by the Nrf2 pathway, a key target of CDDO-Im. Studies have shown that administration of CDDO-Im can increase the mRNA production of Nrf2 target genes, such as NQO1, in tissues like the liver and lungs of mice. oup.com Analysis of brown adipose tissue in mouse models has also demonstrated increased gene expression of NQO1 and GST3a following treatment with CDDO analogues. nih.gov
Histological examination complements biomarker analysis by providing visual evidence of tissue changes. Techniques like hematoxylin (B73222) and eosin (B541160) staining, as well as Oil Red O staining for neutral lipids, have been used in conjunction with gene expression analysis in tissues such as brown adipose tissue to assess morphological changes. nih.gov
In the context of hepatocarcinogenesis, differential expression of microRNAs (miRNAs) in tumor and non-tumor liver tissues from rats treated with aflatoxin B1 (AFB1) with or without concurrent CDDO-Im administration has been determined using RNA sequencing and real-time PCR. This analysis revealed that CDDO-Im protected rats from the genotoxic effects of AFB1 and resulted in near-basal hepatic expression of candidate miRNAs in non-tumor tissues, in contrast to the significantly altered miRNA profile observed in tumors from rats treated with AFB1 alone. nih.gov
Ex Vivo Studies (e.g., Human Peripheral Blood Mononuclear Cells, Neutrophils)
Ex vivo studies, utilizing isolated human peripheral blood mononuclear cells (PBMCs) and neutrophils, are valuable for investigating the direct effects of CDDO-Im on human immune cells outside the complex environment of the body. These studies help to elucidate the cellular mechanisms and signaling pathways modulated by CDDO-Im in relevant human cell types.
Research has demonstrated that CDDO-Im can significantly induce Nrf2-dependent antioxidative genes, such as HO-1, GCLC, GCLM, and NQO1, in PBMCs isolated from healthy human subjects. nih.govnih.gov CDDO-Im treatment has also been shown to increase the nuclear accumulation of Nrf2 protein in these cells. nih.gov Pretreatment of PBMCs with CDDO-Im has been found to attenuate the expression of LPS-induced cytokines, such as IL-6 and TNF-α. nih.govnih.gov
Similar findings have been observed in human neutrophils, where CDDO-Im treatment significantly induced the expression of glutathione-biosynthesizing enzymes (GCLC and GCLM), NQO1, and HO-1. nih.gov CDDO-Im also greatly inhibited the generation of reactive oxygen species (ROS) in neutrophils stimulated with various inflammatory agents like LPS, fMLP, TNF-α, and TPA. nih.gov
These ex vivo studies highlight the ability of CDDO-Im to activate the Nrf2 pathway and exert anti-inflammatory and antioxidant effects in key human immune cells, supporting its potential as a therapeutic candidate for conditions involving inflammation and oxidative stress. nih.gov
Advanced Analytical Techniques
Advanced analytical techniques are indispensable for a comprehensive understanding of CDDO-Im's interactions with biological targets and its molecular mechanisms.
Mass Spectrometry for Protein Adduct Identification
Mass spectrometry (MS) is a powerful tool used to identify and characterize the covalent binding of CDDO-Im to proteins, known as protein adducts. This technique is crucial for understanding the molecular targets of CDDO-Im and the nature of its interactions.
Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have revealed that CDDO-Im can form multiple types of adducts with proteins. For example, analysis of tryptic digests of proteins exposed to CDDO-Im has shown the formation of simple Michael adducts through thio-alkylation with cysteine residues. liverpool.ac.uk Furthermore, CDDO-Im, being a bifunctional analog, can also form cross-linked adducts and acylation adducts with amino acid residues other than cysteine, such as arginine and serine. liverpool.ac.ukacs.org
Mass spectrometry has been instrumental in demonstrating that CDDO-Im binds covalently to key proteins like Keap1, an adaptor protein for Nrf2. liverpool.ac.ukacs.org This covalent binding, particularly the formation of Michael adducts with cysteine residues and acyl adducts with lysine (B10760008) and tyrosine residues on Keap1, is hypothesized to contribute to CDDO-Im's potency and target selectivity. liverpool.ac.ukacs.org
The use of MS for protein adduct identification provides direct evidence of CDDO-Im's interaction with its targets, offering critical insights into its mechanism of action at the molecular level. liverpool.ac.ukrsc.org
Molecular Modeling and Computational Approaches for Ligand-Protein Interactions
Molecular modeling and computational approaches are valuable in predicting and analyzing the interactions between CDDO-Im and its protein targets. These in silico methods complement experimental studies by providing atomic-level details of binding modes and predicting the stability of ligand-protein complexes.
Computational studies, including molecular docking and molecular dynamics simulations, have been employed to explore the binding of CDDO-Im to various proteins. researchgate.net These techniques can predict the preferred binding orientations of CDDO-Im within the active sites or binding pockets of target proteins.
Modeling studies have suggested that the covalent binding of CDDO-Im to specific residues on proteins, such as the Tyr 85 residue in Keap1, can stabilize protein complexes, thereby potentially enhancing the biological effects of CDDO-Im. liverpool.ac.ukacs.org
Furthermore, computational approaches have been used in conjunction with experimental data to identify probable protein targets of CDDO-Im based on structural similarity with compounds of known targets and to elucidate relevant regulatory mechanisms through network pharmacology analysis. researchgate.netbham.ac.uk These methods aid in understanding the polypharmacology of CDDO-Im and its potential interactions with multiple signaling pathways. researchgate.net
Computational modeling provides a theoretical framework for understanding the complex interactions between CDDO-Im and its biological targets, guiding experimental design and the interpretation of research findings. scifiniti.com
Future Directions and Research Gaps
Exploration of Novel Mechanisms of Action
While the activation of the Nrf2 pathway is a well-established mechanism for CDDO-Im, ongoing research aims to identify and characterize novel mechanisms contributing to its diverse biological effects. Studies have shown that CDDO-Im can influence various cellular processes beyond Nrf2 activation. For instance, CDDO-Im has been observed to inhibit the mTOR pathway, which plays a critical role in cell growth, proliferation, and survival researchgate.net. Research indicates that CDDO-Im can inhibit the phosphorylation of insulin-stimulated ribosomal S6, a downstream target of mTOR, in a dose-dependent manner researchgate.net. Additionally, CDDO-Im has been shown to inhibit the auto-kinase activity of mTOR researchgate.net.
Furthermore, investigations into the effects of CDDO-Im on T cell activation have revealed both Nrf2-dependent and Nrf2-independent mechanisms. In murine T cells, CDDO-Im inhibited IFNγ and TNFα production and increased IL-2 production in a largely Nrf2-dependent manner, while increasing GM-CSF independently of Nrf2 msu.edu. In primary human CD4 T cells, CDDO-Im also inhibited IL-2 and IFNγ production and CD25 and CD69 expression, although the role of Nrf2 in these specific effects required further investigation msu.edu.
The ability of CDDO-Im to induce DNA damage, G2/M arrest, and apoptosis in BRCA1-mutated breast cancer cells highlights another potential mechanism of action, possibly linked to the generation of reactive oxygen species (ROS) and the disruption of intracellular redox balance at higher concentrations researchgate.netmdpi.com. Future studies are needed to fully elucidate the signaling pathways and molecular events triggered by CDDO-Im that are independent of Nrf2 activation.
Identification of Additional Molecular Targets
CDDO-Im's multifunctional nature suggests that it interacts with a variety of molecular targets beyond Keap1, the primary negative regulator of Nrf2. Research has demonstrated that CDDO-Im, unlike its monofunctional analog CDDO-Me, possesses a second reactive site (imidazolide) that allows it to covalently bind to amino acid residues other than cysteine on target proteins liverpool.ac.ukacs.orgnih.gov. Studies using mass spectrometric methods have shown that CDDO-Im can covalently transacylate arginine and serine residues in proteins like glutathione (B108866) S-transferase pi (GSTP) and cross-link them to adjacent cysteine residues liverpool.ac.ukacs.orgnih.gov. Moreover, CDDO-Im has been shown to bind covalently to Keap1 not only through Michael adducts with cysteine residues but also through acyl adducts with lysine (B10760008) and tyrosine residues liverpool.ac.ukacs.orgnih.gov. Modeling studies suggest that an adduct with Tyr 85 on Keap1 can stabilize the Keap1-Cul3 complex, potentially enhancing CDDO-Im's potency liverpool.ac.ukacs.orgnih.gov.
Further research is needed to comprehensively map all direct and indirect molecular targets of CDDO-Im. Studies have begun to explore the binding affinity of CDDO-Im to a range of proteins involved in various cellular pathways. Molecular docking studies have suggested good binding affinity of CDDO-Im with proteins such as epidermal growth factor receptor (EGFR), heat shock protein 90-α (HSP90AA1), mechanistic target of rapamycin (B549165) kinase (mTOR), E3 ubiquitin protein ligase MDM2, protein-tyrosine phosphatase 1B (PTPN1), spleen associated tyrosine kinase SYK, and inducible NO synthase (NOS2) researchgate.net. These findings suggest that CDDO-Im's effects may be mediated through a complex network of interactions with multiple proteins. Future research should experimentally validate these predicted interactions and investigate their functional consequences.
Development of Next-Generation CDDO-Im Analogs with Improved Efficacy or Selectivity
The development of novel CDDO-Im analogs with enhanced efficacy, improved pharmacokinetic properties, and greater target selectivity is a crucial area for future research. While CDDO-Im is a potent compound, its electrophilic nature and interaction with multiple targets can lead to pleiotropic effects researchgate.net. Designing analogs that specifically target key pathways or proteins involved in particular diseases could potentially improve therapeutic outcomes and reduce off-target effects.
Chemical modifications of the oleanane (B1240867) structure at various positions, such as the C-3 hydroxyl group, the C-12–C-13 double bond, and the C-28 carboxylic acid, have led to the synthesis of numerous triterpenoid (B12794562) derivatives with altered bioactivities dovepress.com. CDDO-Im itself is a derivative of CDDO with an imidazolide (B1226674) modification at the C-28 position nih.gov. Future research will likely focus on synthesizing and evaluating new analogs with modifications designed to influence their reactivity, solubility, metabolic stability, and binding affinity to specific targets. The goal is to create compounds that retain the beneficial activities of CDDO-Im, such as Nrf2 activation and anti-inflammatory effects, while minimizing undesirable interactions. For example, research into CDDO-4(-pyridin-2-yl)-imidazole (CDDO-2P-Im) has shown its ability to cross the blood-brain barrier, suggesting the potential for developing analogs with improved tissue distribution researchgate.net.
Investigations into Specificity and Pleiotropy of CDDO-Im Effects
Understanding the specificity and pleiotropic nature of CDDO-Im's effects is essential for its therapeutic development. While CDDO-Im is known to activate Nrf2, its impact on various cell types and signaling pathways can differ, leading to a range of outcomes depending on the cellular context and concentration msu.eduresearchgate.netresearchgate.net. For instance, CDDO-Im inhibits IL-17A production but induces IL-22 production in murine Th17 cells, and this regulation involves Nrf2 acting through AhR pathways researchgate.net. In contrast, CDDO-Im inhibits IL-17A response in PBMCs from multiple sclerosis patients researchgate.net.
Translational Research in Preclinical Disease Models
Translational research using preclinical disease models is critical to assess the therapeutic potential of CDDO-Im for various conditions. Studies in animal models have provided valuable insights into the efficacy of CDDO-Im in modulating disease progression. For example, CDDO-Im has been used in the KrasG12D;Pdx1-Cre (KC) mouse model of pancreatic cancer, demonstrating its ability to reduce immune cell infiltration and cytokine secretion oup.com. CDDO-Im significantly decreased the percentage of CD45+ cells in the pancreas and Gr1+ MDSCs in the spleen of KC mice challenged with LPS oup.com. It also reduced the production of inflammatory cytokines such as IL-6, CCL-2, vascular endothelial growth factor, and G-CSF in these mice oup.com.
CDDO-Im has also shown protective effects in models of kidney ischemia-reperfusion injury, primarily through the activation of Nrf2 nih.gov. In this model, CDDO-Im treatment upregulated Nrf2 target genes such as Gclc, Nqo1, and Ho-1 in the kidneys of wild-type mice nih.gov. Furthermore, CDDO-Im has demonstrated potent protection against hyperoxic acute lung injury in mice in an Nrf2-dependent manner nih.gov.
Future translational research should continue to evaluate CDDO-Im and its promising analogs in a wider range of preclinical models for various diseases with underlying oxidative stress and inflammation, such as neurodegenerative disorders, cardiovascular diseases, and other types of cancer. These studies will be essential for determining the potential clinical applications of CDDO-Im and for identifying optimal therapeutic strategies. The ability of certain analogs to cross the blood-brain barrier, as seen with CDDO-2P-Im, opens avenues for investigating their efficacy in neurological disease models researchgate.net.
Q & A
Q. What experimental models are recommended for assessing CDDO-Im’s anti-metastatic effects in breast cancer research?
Researchers should employ Transwell invasion assays with Matrigel-coated chambers to quantify cellular invasiveness (e.g., 3x10⁵ cells treated with 1 µM CDDO-Im for 24 hours) . Zymography and RT-qPCR are critical for evaluating MMP-9 enzymatic activity and mRNA expression, respectively, while Western blotting confirms protein-level inhibition . PPAR-γ-independent mechanisms can be validated using siRNA-mediated PPAR-γ knockdown in MCF-7 cells .
Q. How should cytotoxicity and apoptosis assays be designed to evaluate CDDO-Im’s efficacy in hematological malignancies?
Primary multiple myeloma (MM) cells treated with submicromolar CDDO-Im concentrations (0.1–1 µM) can assess apoptosis via flow cytometry (Annexin V/PI staining). Redox imbalance involvement is confirmed using NAC (N-acetylcysteine) to block ROS-dependent apoptosis . Comparative sensitivity between MM and non-plasma cells should be tested to establish selectivity .
Q. What statistical methods are appropriate for analyzing CDDO-Im’s dose-dependent effects on signaling pathways?
Use one-way ANOVA with Tukey’s post hoc test for comparing ≥3 experimental groups (e.g., TPA-induced phosphorylation of ERK, p38, and JNK). Data should be presented as mean ± SEM from triplicate experiments . Dose-response curves (0–2 µM CDDO-Im) require nonlinear regression analysis to determine IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in PPAR-γ dependency across CDDO-Im’s mechanisms?
Conflicting reports on PPAR-γ involvement (e.g., MMP-9 suppression vs. Smad signaling) require cross-validation using dual-pathway inhibitors. For example, combine CDDO-Im with PPAR-γ antagonists (e.g., T0070907) and TGF-β receptor inhibitors to isolate Smad-dependent effects . Transcriptomic profiling (RNA-seq) of PPAR-γ-knockout models can identify compensatory pathways .
Q. What strategies address challenges in synthesizing CDDO-Im derivatives for structure-activity studies?
C-23 biotin conjugates of CDDO-Im (e.g., compound 6) retain anti-proliferative potency (IC₅₀ ~3x higher than CDDO-Im) and enable target identification via affinity chromatography . Palladium-mediated oxidation protocols are critical for introducing hydroxyl groups at C-23 without compromising triterpenoid backbone integrity .
Q. How should researchers evaluate CDDO-Im’s cross-talk between redox imbalance and transcriptional regulation in autoimmune models?
In lupus-prone murine models, measure anti-dsDNA antibodies (ELISA) and renal histopathology to assess CDDO-Im’s dual immunosuppressive effects . Flow cytometry can quantify T-cell subsets (Th1/Th17), while qPCR validates Nrf2/ARE pathway activation in CDDO-EA analogs .
Q. What methodologies optimize CDDO-Im’s pharmacokinetic profiling for in vivo studies?
Use LC-MS/MS to quantify plasma and tissue concentrations after oral/intraperitoneal administration. Metabolite identification (e.g., CDDO methyl ester) requires HRMS and NMR spectroscopy . For CNS penetration studies, employ blood-brain barrier (BBB) co-culture models or in vivo microdialysis .
Data Analysis and Contradiction Management
Q. How can conflicting data on CDDO-Im’s therapeutic window be reconciled?
Apply confidence-driven design optimization (CDDO) frameworks using Gaussian process models to account for surrogate prediction uncertainty in dose-response studies . Sensitivity analysis of reliability metrics (e.g., probability of failure) identifies critical design variables (e.g., ROS thresholds) .
Q. What computational tools are recommended for modeling CDDO-Im’s multi-target effects?
Systems biology platforms (e.g., Cytoscape) can map PPAR-γ/Smad/AP-1/NF-κB network interactions. Bayesian inference models help prioritize pathways with highest perturbation scores in RNA-seq datasets .
Methodological Resources
Q. Which repositories provide authoritative data on CDDO-Im’s molecular targets?
Avoid unreliable sources (e.g., BenchChem). Instead, use PubChem (CID 9809713) for physicochemical properties and ChEMBL for bioactivity data. For synthetic protocols, refer to peer-reviewed syntheses (e.g., compound 6 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
